molecular formula C10H12O2 B162055 4-Methoxycinnamyl alcohol CAS No. 53484-50-7

4-Methoxycinnamyl alcohol

Cat. No.: B162055
CAS No.: 53484-50-7
M. Wt: 164.20 g/mol
InChI Key: NYICIIFSBJOBKE-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-2-propen-1-ol, commonly known as 4-Methoxycinnamyl alcohol, is a para‑methoxy‑substituted allylic phenylpropanoid that serves as a versatile intermediate in scientific research and industrial applications . Its primary application lies as a key building block for the synthesis of fragrances and flavors, where it is used to construct cinnamyl and p‑methoxycinnamate esters that impart sweet, floral, and balsamic nuances . Furthermore, this compound acts as a direct fragrance ingredient and a crucial precursor in the synthesis of p‑methoxycinnamate UV filters, such as octinoxate, and other UV‑absorbing polymers and resins . In pharmaceutical and agrochemical research, the 4‑methoxyphenyl–propenyl motif is a valuable scaffold for developing new active compounds, with studies indicating potential antioxidant and anti-inflammatory properties . The compound is also frequently employed as a model substrate in catalysis and method development, including studies on allylic oxidation, asymmetric hydrogenation, and esterification . Its well-characterized structure and reactivity make it an excellent reference standard in analytical studies of phenylpropanoid compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7,11H,8H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYICIIFSBJOBKE-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401283792
Record name (2E)-3-(4-Methoxyphenyl)-2-propen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-(4-Methoxyphenyl)-2-propen-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

53484-50-7, 17581-85-0
Record name (2E)-3-(4-Methoxyphenyl)-2-propen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53484-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propen-1-ol, 3-(p-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017581850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propen-1-ol, 3-(4-methoxyphenyl)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053484507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC26455
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26455
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-3-(4-Methoxyphenyl)-2-propen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Methoxyphenyl)-2-propen-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

76 °C
Record name 3-(4-Methoxyphenyl)-2-propen-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to 4-Methoxycinnamyl Alcohol: Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxycinnamyl alcohol, a phenylpropanoid compound, has garnered significant interest within the scientific community due to its presence in various medicinal plants and its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation, and an exploration of its biological activities, with a focus on its cytotoxic and potential anti-inflammatory effects. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and biological pathways are visualized using diagrams to facilitate understanding.

Natural Sources of this compound

This compound has been identified and isolated from several plant species, most notably from the rhizomes of Etlingera pavieana and the seeds of Foeniculum vulgare (fennel).[1] The concentration of this compound can vary depending on the plant part, geographical location, and extraction method.

Table 1: Natural Sources and Quantitative Data of this compound
Plant SpeciesPlant PartExtraction SolventReported Yield/ConcentrationReference
Etlingera pavieanaRhizomesEthanol, followed by ethyl acetate fractionation0.18 ± 0.01 µg/mg of ethanolic extract[1]
Foeniculum vulgareSeeds95% EthanolNot explicitly quantified in the provided search results[2]

Isolation Methodologies

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. Bioassay-guided fractionation is often employed to target and isolate the active compounds.

Isolation from Foeniculum vulgare Seeds

A detailed method for the isolation of this compound from the seeds of Foeniculum vulgare has been reported.[2] The process begins with an ethanolic extraction, followed by silica gel column chromatography.

Experimental Protocol:

  • Extraction:

    • Air-dry and powder the seeds of Foeniculum vulgare.

    • Extract the powdered seeds with 95% ethanol at room temperature.

    • Concentrate the ethanol extract under reduced pressure to obtain the crude extract.

  • Chromatographic Purification:

    • Subject the crude ethanol extract to silica gel column chromatography.

    • Elute the column with a solvent gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate to 100%.

    • Follow with a final elution with 100% methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Combine fractions containing this compound and concentrate to yield the purified compound.

Isolation from Etlingera pavieana Rhizomes

The isolation from Etlingera pavieana rhizomes involves a successive fractionation approach to enrich the concentration of phenolic compounds, including this compound.

Experimental Protocol:

  • Extraction and Fractionation:

    • Macerate the dried and powdered rhizomes of Etlingera pavieana in ethanol.

    • Concentrate the ethanolic extract and then partition it successively with hexane and ethyl acetate.

    • The ethyl acetate fraction, which shows the most potent biological activity, is retained for further purification.

  • Chromatographic Purification:

    • Subject the ethyl acetate fraction to column chromatography. While specific details for this step are not fully available in the provided search results, a similar silica gel column with a hexane-ethyl acetate gradient as described for Foeniculum vulgare is a common and effective method for separating phenylpropanoids.

Biological Activity

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. Furthermore, related compounds and extracts rich in this compound suggest potential anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.

Cytotoxicity and Induction of Necrosis

Studies have shown that this compound exhibits significant cytotoxicity against cancer cells.[2][3] Interestingly, the mode of cell death induced by this compound appears to be necrosis rather than apoptosis. This was determined through DNA fragmentation analysis, which showed a smear pattern characteristic of necrotic cell death, as opposed to the ladder pattern seen in apoptosis.[2]

Experimental Workflow for Determining Cell Death Mechanism:

G CancerCells Cancer Cell Lines (e.g., HeLa, MCF-7) Treatment Treat with This compound CancerCells->Treatment DNA_Extraction DNA Extraction Treatment->DNA_Extraction AgaroseGel Agarose Gel Electrophoresis DNA_Extraction->AgaroseGel Analysis Analysis of DNA Fragmentation Pattern AgaroseGel->Analysis Necrosis Necrosis (Smear Pattern) Analysis->Necrosis Observed Result Apoptosis Apoptosis (Ladder Pattern) Analysis->Apoptosis Alternative Result

Caption: Workflow for determining the mode of cell death induced by this compound.

The precise molecular mechanism by which this compound induces necrosis is an area of ongoing research.

Potential Anti-inflammatory Activity via NF-κB Inhibition

While direct evidence for this compound's inhibition of the NF-κB pathway is still emerging, studies on closely related compounds and extracts provide strong indications of this activity. For instance, 4-methoxycinnamyl p-coumarate, a derivative also found in Etlingera pavieana, has been shown to inhibit the NF-κB signaling pathway by preventing the nuclear translocation of the p65 subunit.[4] Furthermore, a structurally similar compound, 3,5-dihydroxy-4-methoxybenzyl alcohol, has also been reported to suppress NF-κB signaling.[3] This suggests that the 4-methoxycinnamyl moiety may be crucial for this inhibitory effect.

Hypothesized Signaling Pathway for NF-κB Inhibition:

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases MCA 4-Methoxycinnamyl Alcohol MCA->IKK Inhibits (Hypothesized) DNA DNA NFkB_n->DNA Binds to InflammatoryGenes Pro-inflammatory Gene Expression DNA->InflammatoryGenes Induces

Caption: Hypothesized mechanism of NF-κB inhibition by this compound.

Conclusion and Future Directions

This compound is a readily available natural product with demonstrated cytotoxic activity against cancer cells, inducing cell death through necrosis. Its potential as an anti-inflammatory agent, likely via inhibition of the NF-κB pathway, warrants further investigation. Future research should focus on elucidating the detailed molecular mechanism of necrosis induction and confirming the direct inhibitory effects of this compound on the NF-κB signaling pathway. Such studies will be crucial for evaluating its full therapeutic potential in drug development.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxycinnamyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methoxycinnamyl alcohol. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and visual representation of key processes.

Core Physicochemical Data

This compound, also known as (E)-3-(4-methoxyphenyl)prop-2-en-1-ol, is a phenylpropanoid that has been isolated from natural sources such as Foeniculum vulgare and the rhizomes of Etlingera pavieana.[1][2][3] It is recognized for its potential biological activities, including cytotoxic effects against various cancer cell lines.[4][5] The following table summarizes its key physicochemical properties.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂[3][6][7][8]
Molecular Weight 164.20 g/mol [3][6][7]
CAS Number 53484-50-7[1][8][9][10]
Appearance Powder[3][9][10]
Purity ≥97%[2][4][8][10]
Boiling Point 315.70 °C (estimated)[6]
Flash Point 146.70 °C (estimated)[6]
Solubility Water: 4822 mg/L @ 25 °C (estimated) Organic Solvents: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1][3][6][10]
logP (o/w) 1.640 (estimated)[6]
XlogP3 2.10 (estimated)[2][6]

Experimental Protocols

The characterization of this compound involves standard analytical techniques to confirm its identity, purity, and structure.

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Methodology:

    • A sample of this compound is dissolved in a deuterated solvent, such as Chloroform-d (CDCl₃).

    • The solution is placed in an NMR tube.

    • ¹H NMR and ¹³C NMR spectra are acquired using a high-field NMR spectrometer (e.g., 400 MHz).[11]

    • Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) or the residual solvent peak.[11]

    • Data analysis involves interpreting the chemical shifts, integration values (for ¹H NMR), and coupling constants (J) to assign protons and carbons to the molecular structure.

b. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

    • Alternatively, the sample can be prepared as a KBr pellet or as a mull in Nujol.

    • The spectrometer scans the sample with infrared radiation, and the resulting spectrum shows absorption bands corresponding to specific vibrational frequencies of the functional groups (e.g., O-H stretch for the alcohol, C=C stretch for the alkene and aromatic ring, and C-O stretch for the ether).

c. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Methodology:

    • The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds.

    • The molecules are ionized, commonly using Electron Ionization (EI).

    • The instrument separates the resulting ions based on their mass-to-charge ratio (m/z).

    • The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (164.20 g/mol ), along with fragment ions that can be used to deduce the structure.

d. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound.[4]

  • Methodology:

    • A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

    • The solution is injected into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase).

    • A mobile phase (a mixture of solvents like acetonitrile and water) is pumped through the column to separate the components of the sample.

    • A detector (e.g., UV-Vis) is used to detect the compound as it elutes from the column.

    • The purity is determined by the relative area of the peak corresponding to this compound in the resulting chromatogram.

Synthesis and Characterization Workflow

This compound can be synthesized via the reduction of 4-methoxycinnamaldehyde. The general workflow for its synthesis and subsequent characterization is outlined below.

G start Start: 4-Methoxycinnamaldehyde reduction Chemical Reduction (e.g., with NaBH4) start->reduction reaction Reaction Work-up (Quenching, Extraction) reduction->reaction purification Purification (e.g., Column Chromatography) reaction->purification product Isolated Product: This compound purification->product characterization Physicochemical Characterization product->characterization nmr NMR Spectroscopy characterization->nmr ms Mass Spectrometry characterization->ms ir IR Spectroscopy characterization->ir hplc HPLC (Purity) characterization->hplc

Caption: General workflow for the synthesis and characterization of this compound.

Biological Activity Workflow: Cytotoxicity Assessment

Research has shown that this compound exhibits cytotoxic activity against cancer cell lines such as MCF-7, HeLa, and DU145.[4][5] Studies suggest it induces cell necrosis rather than apoptosis.[4][5] The following diagram illustrates a typical workflow for assessing the cytotoxic effects of a compound.

G start Cancer Cell Lines (e.g., MCF-7, HeLa) treatment Treatment with This compound (Varying Concentrations) start->treatment incubation Incubation (e.g., 48 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT Assay) incubation->viability_assay mechanism_study Mechanism of Cell Death Study incubation->mechanism_study ic50 Determine IC50 Value viability_assay->ic50 flow_cytometry Flow Cytometry (Apoptosis vs. Necrosis) mechanism_study->flow_cytometry dna_frag DNA Fragmentation Assay mechanism_study->dna_frag

Caption: Conceptual workflow for investigating the cytotoxic effects of a chemical compound.

Safety and Handling

While specific GHS classification for this compound is not consistently found, general laboratory safety precautions for handling chemical powders should be observed. For the related compound, 4-Methoxybenzyl alcohol, safety data indicates it can cause skin and serious eye irritation, and may cause an allergic skin reaction.[12][13]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[13][14]

  • Handling: Avoid breathing dust, fumes, or vapors.[12] Handle in a well-ventilated area. Wash hands thoroughly after handling.[12]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[9]

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes.[12][13]

    • In case of skin contact: Wash with plenty of soap and water.[12][13]

    • If inhaled: Move person to fresh air.[13]

    • If swallowed: Rinse mouth with water.[13]

For all exposures, seek medical attention if symptoms persist.[13] This information is for research purposes only and the compound is not for human or veterinary use.[2][9]

References

The Biological Activity of 4-Methoxycinnamyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycinnamyl alcohol, a phenylpropanoid found in various plants, including Foeniculum vulgare (fennel) and Etlingera pavieana, has garnered scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's effects on biological systems, with a focus on its cytotoxic and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known and putative signaling pathways involved in its mechanism of action.

Biological Activities and Quantitative Data

Current research indicates that this compound exhibits significant cytotoxic and anti-inflammatory activities. The following tables summarize the available quantitative data for these effects.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against several human cancer cell lines. The mechanism of cell death has been identified as necrosis rather than apoptosis[1].

Cell LineCancer TypeIC50 (µg/mL)
MCF-7Breast Cancer14.24
HeLaCervical Cancer7.82
DU145Prostate Cancer22.10
Table 1: Cytotoxicity of this compound against various human cancer cell lines.[1]
Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been demonstrated through its ability to inhibit key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages[1].

Activity MetricEffect of this compound
Nitric Oxide (NO) ProductionSignificant inhibition in LPS-stimulated RAW264.7 macrophages.
Inducible Nitric Oxide Synthase (iNOS) ExpressionInhibition of both protein and mRNA expression in a dose-dependent manner.
Nuclear Factor-kappa B (NF-κB) p65 SubunitMarkedly reduced levels in activated macrophages.
Table 2: Summary of the anti-inflammatory effects of this compound.[1]

Signaling Pathways

The biological activities of this compound are mediated through its interaction with specific intracellular signaling pathways.

NF-κB Signaling Pathway (Anti-inflammatory Activity)

The anti-inflammatory effects of this compound are, in part, mediated by the inhibition of the NF-κB signaling pathway. In LPS-stimulated macrophages, this compound has been shown to reduce the levels of the p65 subunit of NF-κB, a key transcription factor for pro-inflammatory genes like iNOS[1].

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocates iNOS_gene iNOS Gene NFkB_nucleus->iNOS_gene Binds to promoter Nucleus Nucleus iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes production MCA 4-Methoxycinnamyl alcohol MCA->NFkB_nucleus Inhibits translocation

Inhibition of the NF-κB signaling pathway by this compound.
Putative Signaling Pathways

While direct evidence is still emerging, studies on structurally related compounds suggest the potential involvement of other signaling pathways in the biological activity of this compound.

A structural analog, 4-methoxybenzyl alcohol, has been shown to activate the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation. It is plausible that this compound may also modulate this pathway, potentially contributing to its cytotoxic effects in cancer cells through a different mechanism than its analog.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Catalyzes (PIP2 -> PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors Akt->Downstream Phosphorylates CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Promotes MCA 4-Methoxycinnamyl alcohol MCA->Akt Potential Modulation

Putative modulation of the PI3K/Akt signaling pathway.

A related compound, 4-methoxycinnamyl p-coumarate, has been shown to inhibit the AP-1 signaling pathway, which is involved in inflammation and cell proliferation. This suggests that this compound might also exert its biological effects through the modulation of AP-1.

AP1_Pathway cluster_nucleus Nucleus Stimuli Stress / Growth Factors MAPK_cascade MAPK Cascade (e.g., JNK, p38) Stimuli->MAPK_cascade Activates cFos c-Fos MAPK_cascade->cFos Phosphorylates cJun c-Jun MAPK_cascade->cJun Phosphorylates AP1 AP-1 Complex (Fos/Jun) cFos->AP1 cJun->AP1 AP1_nucleus AP-1 Complex AP1->AP1_nucleus Translocates Target_genes Target Genes (Inflammation, Proliferation) AP1_nucleus->Target_genes Regulates Transcription Nucleus Nucleus MCA 4-Methoxycinnamyl alcohol MCA->AP1 Potential Inhibition

Putative inhibition of the AP-1 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activity of this compound.

Cytotoxicity Assay (XTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., MCF-7, HeLa, DU145)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • This compound

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling reagent

  • Electron-coupling reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of cell incubation, replace the medium with 100 µL of medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.

  • XTT Labeling:

    • Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader. A reference wavelength of 650 nm is used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is used to measure the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.

Materials:

  • RAW264.7 macrophage cells

  • Complete cell culture medium (DMEM with 10% FBS)

  • 24-well plates

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.

  • Compound and LPS Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells treated only with LPS and a blank group with untreated cells.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction:

    • In a 96-well plate, add 50 µL of the cell supernatant to each well.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite in the supernatant is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Western Blot for NF-κB p65 Subunit

This protocol is used to determine the effect of this compound on the protein levels of the NF-κB p65 subunit in the nucleus and cytoplasm.

Materials:

  • RAW264.7 macrophage cells

  • Cell culture reagents, LPS, and this compound

  • Nuclear and cytoplasmic extraction kits

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p65, anti-Lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic fraction)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat RAW264.7 cells with this compound and/or LPS as described in the NO production assay. After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

  • Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic lysates using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p65 overnight at 4°C. Also, probe separate blots or strip and re-probe the same blot for loading controls (Lamin B1 for nuclear extracts and β-actin for cytoplasmic extracts).

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Signal Detection: Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p65 band intensity to the respective loading control for each fraction.

Future Directions

While current research has shed light on the cytotoxic and anti-inflammatory properties of this compound, further investigation is warranted in several areas:

  • Quantitative Antioxidant and Tyrosinase Inhibition Data: There is a need to determine the IC50 values for the antioxidant and tyrosinase inhibitory activities of this compound to better understand its potential in skincare and as a functional ingredient.

  • Elucidation of Signaling Pathways: Direct experimental evidence is required to confirm the modulation of the PI3K/Akt and AP-1 signaling pathways by this compound.

  • Detailed Mechanism of Necrosis: The specific molecular events leading to necrosis induced by this compound in cancer cells need to be elucidated.

  • In Vivo Studies: To translate the in vitro findings, in vivo studies are necessary to evaluate the efficacy and safety of this compound in animal models of cancer and inflammation.

Conclusion

This compound is a promising natural compound with demonstrated cytotoxic and anti-inflammatory activities. Its mechanism of action involves the induction of necrosis in cancer cells and the inhibition of the NF-κB signaling pathway in inflammatory conditions. This technical guide provides a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies focusing on the areas outlined above will be crucial for a comprehensive understanding of its biological activity and for its potential development as a therapeutic agent.

References

4-Methoxycinnamyl alcohol solubility in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 4-Methoxycinnamyl Alcohol

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its formulation and application. This technical guide provides a comprehensive overview of the solubility of this compound, a naturally occurring phenylpropanoid with noted cytotoxic and anti-inflammatory properties.

Quantitative and Qualitative Solubility Data

The solubility of this compound has been characterized in both aqueous and organic solvents. The available data, both quantitative and qualitative, are summarized below for easy comparison.

Table 1: Solubility of this compound in Various Solvents

SolventFormulaSolvent TypeSolubilityTemperature (°C)Notes
WaterH₂OPolar Protic4822 mg/L25Estimated value[1][2][3]
ChloroformCHCl₃Polar AproticSolubleNot SpecifiedQualitative data[4][5][6]
DichloromethaneCH₂Cl₂Polar AproticSolubleNot SpecifiedQualitative data[4][5][6]
Ethyl AcetateC₄H₈O₂Polar AproticSolubleNot SpecifiedQualitative data[4][5][6]
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSolubleNot SpecifiedQualitative data[4][5][6]
AcetoneC₃H₆OPolar AproticSolubleNot SpecifiedQualitative data[4][5][6]

For enhanced solubility in organic solvents, it is recommended to warm the solution to 37°C and use sonication in an ultrasonic bath[4][7]. Stock solutions can typically be stored at -20°C for several months[4][7].

Experimental Protocol for Solubility Determination (General Method)

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Thermostatic shaker bath or incubator

  • Analytical balance (±0.1 mg accuracy)

  • Centrifuge

  • Vials with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Drying oven

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that saturation is reached.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer suspensions, centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation. Immediately filter the solution using a syringe filter into a pre-weighed vial.

  • Solvent Evaporation: Place the vial with the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. A vacuum oven is recommended to facilitate evaporation at a lower temperature.

  • Quantification: Once the solvent has completely evaporated, re-weigh the vial containing the dried solute.

  • Calculation: The solubility (S) is calculated using the following formula:

    S (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant collected

Visualizations: Signaling Pathways and Experimental Workflows

Anti-Inflammatory Signaling Pathway

This compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS). This is achieved, in part, through the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_p65 NF-κB p65 TLR4->NFkB_p65 Activates iNOS_mRNA iNOS mRNA NFkB_p65->iNOS_mRNA Induces Transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO NO Production iNOS_Protein->NO Catalyzes Inflammation Inflammation NO->Inflammation MCA 4-Methoxycinnamyl Alcohol MCA->NFkB_p65 Inhibits

Figure 1. Anti-inflammatory pathway of this compound.
Experimental Workflow: Bioassay-Guided Fractionation

The isolation of this compound from natural sources, such as Foeniculum vulgare (fennel) or Etlingera pavieana, often employs bioassay-guided fractionation. This process involves separating the crude extract into fractions and testing each for biological activity to guide the isolation of the active compound.

G Plant Plant Material (e.g., Foeniculum vulgare) Extract Crude Ethanol Extract Plant->Extract Extraction Fractionation Solvent-Solvent Fractionation Extract->Fractionation Hexane Hexane Fraction Fractionation->Hexane EtOAc Ethyl Acetate Fraction Fractionation->EtOAc Water Water Fraction Fractionation->Water Bioassay Bioassay (e.g., Cytotoxicity Assay) Hexane->Bioassay EtOAc->Bioassay Chromatography Column Chromatography EtOAc->Chromatography Water->Bioassay Bioassay->EtOAc Active Fraction PureCompound 4-Methoxycinnamyl Alcohol Chromatography->PureCompound Isolation

Figure 2. Bioassay-guided isolation of this compound.

References

4-Methoxycinnamyl Alcohol Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 4-methoxycinnamyl alcohol and its derivatives, focusing on their synthesis, pharmacological properties, and potential applications in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries. It details the cytotoxic and anti-inflammatory activities of these compounds, supported by quantitative data and detailed experimental protocols. Furthermore, this guide elucidates the underlying mechanism of action, particularly the modulation of the PI3K/AKT signaling pathway, and provides visualizations of key processes to facilitate understanding.

Introduction

This compound is a naturally occurring phenylpropanoid found in various plants, including Etlingera pavieana and Foeniculum vulgare. This compound and its synthetic derivatives have garnered significant interest in the scientific community due to their diverse biological activities. Of particular note are their potent anti-inflammatory and cytotoxic properties, which suggest their potential as lead compounds in the development of novel therapeutics for cancer and inflammatory diseases. This guide aims to consolidate the current knowledge on this compound derivatives, providing a detailed resource for researchers seeking to explore their therapeutic potential.

Synthesis of this compound and Derivatives

The synthesis of this compound is most commonly achieved through the reduction of 4-methoxycinnamic acid. A key challenge in this synthesis is the selective reduction of the carboxylic acid group without affecting the conjugated double bond.

Synthesis of this compound via Lithium Aluminum Hydride Reduction

A prevalent method for the synthesis of this compound involves the use of lithium aluminum hydride (LiAlH₄) as a reducing agent.[1] Optimization of reaction conditions is crucial to maximize the yield of the desired product and minimize the formation of saturated side products.[1]

Experimental Protocol:

  • Materials: 4-methoxycinnamic acid, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), diethyl ether, hydrochloric acid (HCl), sodium sulfate (Na₂SO₄), silica gel for column chromatography.

  • Procedure:

    • In a round-bottom flask under an argon atmosphere, a solution of 4-methoxycinnamic acid in anhydrous THF is prepared.

    • The flask is cooled to 0°C in an ice bath.

    • A solution of LiAlH₄ (3.0 equivalents) in anhydrous THF is added dropwise to the stirred solution of 4-methoxycinnamic acid.[1]

    • The reaction mixture is stirred at 0°C for 4 hours.[1]

    • After the reaction is complete, the mixture is cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally, more water.

    • The resulting precipitate is removed by filtration, and the filtrate is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by silica gel column chromatography to yield pure this compound.

Synthesis of 4-Methoxycinnamyl p-Coumarate

A notable derivative, 4-methoxycinnamyl p-coumarate, has demonstrated significant anti-inflammatory properties. Its synthesis involves the esterification of this compound with p-coumaric acid.

General Synthetic Strategy:

The synthesis can be achieved through standard esterification methods, such as the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to couple the alcohol and carboxylic acid.

Pharmacological Properties

This compound and its derivatives exhibit a range of pharmacological activities, with their cytotoxic and anti-inflammatory properties being the most extensively studied.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity of this compound

Cell LineCancer TypeIC₅₀ (µg/mL)
MCF-7Breast Cancer14.24
HeLaCervical Cancer7.82
DU145Prostate Cancer22.10
Anti-inflammatory Activity

This compound and its derivatives, particularly 4-methoxycinnamyl p-coumarate, have shown potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[2][3]

Table 2: Anti-inflammatory Activity of 4-Methoxycinnamyl p-Coumarate (MCC) [3]

Inflammatory MediatorIC₅₀ (µM)
Nitric Oxide (NO)8.5 ± 0.4
Prostaglandin E₂ (PGE₂)26.2 ± 3.7

Mechanism of Action: Modulation of the PI3K/AKT Signaling Pathway

The biological effects of this compound and its derivatives are, in part, mediated through the modulation of intracellular signaling pathways. The Phosphoinositide 3-kinase (PI3K)/AKT pathway, a critical regulator of cell survival, proliferation, and inflammation, has been identified as a key target.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a cascade of intracellular signaling molecules that play a central role in various cellular processes. Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders.

PI3K_AKT_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation pip2 PIP2 pi3k->pip2 Phosphorylation pip3 PIP3 pip2->pip3 pdk1 PDK1 pip3->pdk1 Activation akt AKT pip3->akt Recruitment pdk1->akt Phosphorylation downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream Activation/ Inhibition cellular_response Cell Survival, Proliferation, Inflammation downstream->cellular_response compound 4-Methoxycinnamyl Alcohol Derivatives compound->pi3k Inhibition

Caption: PI3K/AKT Signaling Pathway and Inhibition by this compound Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Anti-inflammatory Assays

This protocol measures the inhibitory effect of the test compounds on NO production in LPS-stimulated RAW 264.7 macrophages.

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate, pre-treat with test compounds for 1 hour, and then stimulate with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: Mix 100 µL of cell culture supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

This protocol quantifies the levels of pro-inflammatory cytokines in the supernatant of LPS-stimulated macrophages.[4][5]

  • Sample Collection: Collect the cell culture supernatant after treatment with test compounds and LPS stimulation.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for IL-1β).[4][5] This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples to the wells.

    • Incubating with a biotinylated detection antibody.

    • Adding streptavidin-horseradish peroxidase (HRP).

    • Adding a substrate solution (e.g., TMB) to develop color.

    • Stopping the reaction and measuring the absorbance.

  • Data Analysis: Calculate the cytokine concentration based on the standard curve.

Western Blot Analysis of PI3K/AKT Pathway

This protocol is used to assess the effect of this compound derivatives on the phosphorylation status of key proteins in the PI3K/AKT pathway.

  • Cell Lysis and Protein Quantification: Treat cells with the test compound, lyse the cells, and determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Experimental and Logical Workflows

Experimental_Workflow start Start: Compound Synthesis (this compound & Derivatives) cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity anti_inflammatory Anti-inflammatory Screening (Griess, ELISA) start->anti_inflammatory lead_id Lead Compound Identification cytotoxicity->lead_id anti_inflammatory->lead_id mechanism Mechanism of Action Studies (Western Blot for PI3K/AKT) preclinical Preclinical Development mechanism->preclinical lead_id->mechanism

Caption: General Experimental Workflow for Drug Discovery with this compound Derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential for the development of novel anti-cancer and anti-inflammatory agents. Their well-defined synthetic routes, coupled with their potent biological activities and a partially elucidated mechanism of action involving the PI3K/AKT pathway, make them attractive candidates for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers to advance the study of these compelling molecules.

References

Cytotoxicity of 4-Methoxycinnamyl Alcohol on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of 4-Methoxycinnamyl alcohol against various cancer cell lines. The information compiled herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways and experimental workflows.

Executive Summary

This compound, a natural compound isolated from Foeniculum vulgare (fennel), has demonstrated cytotoxic activity against several human cancer cell lines.[1][2][3][4][5] Studies have indicated its potential as an anticancer agent, with evidence suggesting a mechanism of action that leads to necrotic cell death.[1][2][3][4] This guide consolidates the available data on its efficacy and provides detailed methodologies for the key assays used in its evaluation. Furthermore, potential signaling pathways that may be modulated by this compound are explored based on the activity of structurally related molecules.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound have been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCancer TypeIC50 (µg/mL)Reference
HeLaCervical Cancer7.82[1][2][3][5]
MCF-7Breast Cancer14.24[1][2][3][5]
DU145Prostate Cancer22.10[1][2][3][5]
U937Histiocytic Lymphoma3.55[2]

Additionally, this compound exhibited low cytotoxicity against normal peripheral blood mononuclear cells (PBMCs), with an IC50 value greater than 100 µg/mL, suggesting a degree of selectivity for cancer cells.[2]

Mechanism of Cell Death

Investigations into the mode of cell death induced by this compound suggest that it primarily triggers necrosis rather than apoptosis. A DNA fragmentation assay performed on cells treated with 10 µg/mL of the compound for 48 hours revealed a necrotic pattern of DNA degradation.[1][2][3][4][5] Furthermore, cell cycle analysis of U937 cells exposed to 10 µg/mL of this compound for 48 hours showed no significant changes compared to the negative control, and Annexin V-FITC/PI staining also did not indicate an apoptotic effect at this concentration.[2]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound's cytotoxicity.

Cell Culture

Human cancer cell lines (MCF-7, HeLa, DU145, and U937) and PBMCs are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

Cytotoxicity Assay (XTT Assay)

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxamide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cells are seeded in a 96-well microtiter plate at a density of approximately 1 x 10^5 cells/mL and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a further 48 hours.

  • XTT Reagent Addition: Following the incubation period, the XTT labeling mixture is added to each well.

  • Incubation: The plate is incubated for 2-4 hours to allow for the conversion of XTT to a formazan product by metabolically active cells.

  • Absorbance Measurement: The absorbance of the formazan product is measured at a wavelength of 450 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

DNA Fragmentation Assay

This assay is used to distinguish between apoptotic and necrotic cell death by analyzing the pattern of DNA degradation.

  • Cell Treatment: Cells are treated with the desired concentration of this compound (e.g., 10 µg/mL) for 48 hours.

  • DNA Extraction: Genomic DNA is extracted from both treated and untreated cells using a DNA extraction kit.

  • Agarose Gel Electrophoresis: The extracted DNA is then subjected to electrophoresis on a 1.5% agarose gel.

  • Visualization: The DNA is visualized under UV light after staining with an intercalating dye such as ethidium bromide. A ladder-like pattern of DNA fragments is indicative of apoptosis, while a smear indicates necrosis.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Fixation: Cells are treated with this compound, harvested, and then fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing a fluorescent DNA-intercalating agent, such as propidium iodide (PI), and RNase to prevent staining of RNA.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.

Annexin V-FITC/PI Staining

This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.

  • Cell Treatment: Cells are treated with this compound.

  • Staining: The cells are harvested and resuspended in a binding buffer, followed by the addition of Annexin V-FITC and propidium iodide (PI).

  • Incubation: The cells are incubated in the dark at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells that are positive for both Annexin V and PI are in late apoptosis or necrosis.

Potential Signaling Pathways

While the precise signaling pathways modulated by this compound have not been fully elucidated, the activities of structurally similar compounds, such as anethole and cinnamaldehyde, provide insights into potential mechanisms of action. These compounds are known to affect key pathways involved in cancer cell proliferation, survival, and apoptosis.

dot

Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion 4MCA 4-Methoxycinnamyl Alcohol Receptor Receptor 4MCA->Receptor Bcl2 Bcl-2 4MCA->Bcl2 Inhibition PI3K PI3K Receptor->PI3K MAPKKK MAPKKK Receptor->MAPKKK Akt Akt PI3K->Akt Inhibition mTOR mTOR Akt->mTOR IKK IKK Akt->IKK IκBα IκBα IKK->IκBα NFκB_complex NF-κB (p50/p65) IκBα->NFκB_complex NFκB_nucleus NF-κB NFκB_complex->NFκB_nucleus MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Bax Bax Bcl2->Bax Mito Mitochondrion Bax->Mito Cytochrome_c Cytochrome c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Proliferation Cell Proliferation & Survival Genes NFκB_nucleus->Proliferation AP1->Proliferation DNA_Frag DNA Fragmentation Mito->Cytochrome_c Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->DNA_Frag

Caption: Potential signaling pathways modulated by this compound.

NF-κB Pathway

Anethole, a major component of fennel oil, has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB). NF-κB is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. By inhibiting NF-κB, this compound could potentially suppress cancer cell growth.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Anethole has been reported to inhibit this pathway in cancer cells. Inhibition of this pathway by this compound could lead to decreased cancer cell viability.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Cinnamaldehyde and its derivatives have been shown to modulate MAPK signaling, often leading to the induction of apoptosis.

Apoptosis Pathway

Although necrosis is the primary observed mechanism of cell death for this compound, its structural analogs are potent inducers of apoptosis. This is often mediated through the intrinsic pathway, involving the regulation of Bcl-2 family proteins, mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspases. It is plausible that under certain conditions or in different cell lines, this compound could also engage apoptotic pathways.

Experimental Workflow

The general workflow for evaluating the cytotoxic properties of a compound like this compound is depicted below.

dot

Experimental_Workflow A Compound Isolation (from Foeniculum vulgare) B Cell Line Selection & Culture A->B C Cytotoxicity Screening (XTT Assay) B->C D Determination of IC50 Values C->D E Mechanism of Cell Death Investigation D->E F DNA Fragmentation Assay E->F G Cell Cycle Analysis E->G H Annexin V/PI Staining E->H I Identification of Necrosis/Apoptosis F->I G->I H->I J Signaling Pathway Analysis I->J K Western Blotting, PCR, etc. J->K L Elucidation of Mechanism of Action K->L

Caption: General experimental workflow for cytotoxicity studies.

Conclusion and Future Directions

This compound has emerged as a compound of interest with demonstrated cytotoxic effects against a range of cancer cell lines. The available data points towards a necrotic mechanism of cell death. However, the exploration of its effects on a broader panel of cancer cell lines and the definitive elucidation of the underlying molecular signaling pathways are critical next steps. Future research should focus on in-depth mechanistic studies, including proteomic and genomic analyses, to identify the direct molecular targets of this compound. Furthermore, in vivo studies are warranted to evaluate its therapeutic potential and toxicity profile in preclinical models. The structural similarity to other bioactive phenylpropanoids suggests that further investigation into its impact on key cancer-related signaling pathways could unveil novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for the Purification of 4-Methoxycinnamyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 4-Methoxycinnamyl alcohol, a compound of interest for its potential biological activities. The primary methods covered are silica gel column chromatography and recrystallization. These protocols are intended to guide researchers in obtaining high-purity this compound from crude synthetic reaction mixtures or partially purified natural product extracts.

Introduction

This compound is a phenylpropanoid that has been isolated from various plant sources, including Etlingera pavieana and Foeniculum vulgare. It is commonly synthesized through the reduction of 4-methoxycinnamaldehyde or a derivative of 4-methoxycinnamic acid. The purification of this compound is crucial to remove unreacted starting materials, byproducts, and other impurities that could interfere with biological assays or subsequent synthetic steps. The choice of purification method will depend on the nature and quantity of the impurities present, as well as the desired final purity and scale of the purification.

Data Presentation

The following table summarizes typical parameters and expected outcomes for the purification of this compound by column chromatography. Data for recrystallization is more variable and dependent on the specific impurity profile.

Purification MethodStationary PhaseMobile Phase/Solvent SystemTypical Purity AchievedEstimated Yield/Recovery
Column Chromatography Silica GelHexane:Ethyl Acetate (e.g., 8:2)>98% (HPLC)70-90%
Recrystallization N/AEthyl Acetate/Hexane>99% (HPLC)50-80%

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is suitable for purifying crude this compound from a synthetic reaction mixture, where the main impurities are likely to be the starting aldehyde and other less polar byproducts.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing:

    • Secure the chromatography column in a vertical position.

    • Add a small amount of hexane to the column, followed by a small plug of cotton or glass wool and a thin layer of sand.

    • Gently pour the silica gel slurry into the column, continuously tapping the column to ensure even packing and remove air bubbles.

    • Once the silica gel has settled, add a thin layer of sand on top to protect the silica bed.

    • Wash the packed column with 2-3 column volumes of hexane, ensuring the solvent level never drops below the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate.

    • In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry powder. This is the dry loading method.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with a mobile phase of 80:20 hexane:ethyl acetate.[1]

    • Maintain a constant flow rate and collect fractions of a suitable volume.

  • Fraction Analysis:

    • Monitor the separation by TLC. Spot each collected fraction on a TLC plate and develop it in the same mobile phase.

    • Visualize the spots under a UV lamp. This compound is a UV-active compound.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a white to off-white solid.

Protocol 2: Purification by Recrystallization

This protocol is best suited for the final purification step to achieve high purity, assuming a suitable solvent system is identified. The goal is to dissolve the compound in a hot solvent and allow it to crystallize upon cooling, leaving impurities behind in the solvent.

Materials:

  • Partially purified this compound

  • A selection of solvents for testing (e.g., ethyl acetate, hexane, ethanol, water, acetone)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection (Small Scale Test):

    • Place a small amount of the this compound in several test tubes.

    • Add a few drops of a different solvent to each tube. The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

    • A good starting point for a solvent system is a mixture, such as ethyl acetate with the addition of hexane as an anti-solvent.

  • Dissolution:

    • Place the this compound to be purified in an Erlenmeyer flask.

    • Add the chosen solvent (or solvent system) dropwise while gently heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of solvent.

Workflow and Pathway Diagrams

Purification_Workflow cluster_synthesis Synthesis/Extraction cluster_purification Purification cluster_analysis Analysis Crude_Product Crude 4-Methoxycinnamyl Alcohol Column_Chromatography Column Chromatography (Silica Gel, Hexane:EtOAc) Crude_Product->Column_Chromatography Primary Purification Recrystallization Recrystallization (e.g., EtOAc/Hexane) Column_Chromatography->Recrystallization Optional Polishing Step Purity_Analysis Purity Analysis (TLC, HPLC, NMR) Column_Chromatography->Purity_Analysis Recrystallization->Purity_Analysis Pure_Product Pure 4-Methoxycinnamyl Alcohol (>98%) Purity_Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Logical_Relationship Start Crude Product Isolate_by_CC Isolate Target Compound via Column Chromatography Start->Isolate_by_CC Assess_Purity Assess Purity (TLC/HPLC) Isolate_by_CC->Assess_Purity Recrystallize Further Purify by Recrystallization Assess_Purity->Recrystallize Purity < Target Final_Product Pure Product (>98%) Assess_Purity->Final_Product Purity ≥ Target Recrystallize->Assess_Purity

Caption: Decision-making process for the purification of this compound.

References

Application Note: Quantitative Analysis of 4-Methoxycinnamyl Alcohol Using Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methoxycinnamyl alcohol is a naturally occurring phenylpropanoid found in various plants, and it is of interest for its potential biological activities. Accurate quantification of this compound is crucial for quality control, formulation development, and research purposes. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique that allows for the direct measurement of the concentration and purity of a substance without the need for a specific reference standard of the analyte.[1][2] This application note provides a detailed protocol for the quantitative analysis of this compound using ¹H-qNMR with an internal standard.

Principle of qNMR

The fundamental principle of qNMR is that the integrated area of a specific resonance signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[2] By comparing the integral of a known amount of an internal standard with the integral of the analyte, the absolute quantity of the analyte can be determined with high accuracy and precision.[3][4] This method is considered a primary ratio method of measurement and is increasingly being adopted in pharmaceutical and natural product analysis.[3]

Advantages of qNMR for this compound Analysis

  • High Specificity: The high resolution of NMR spectra allows for the selective quantification of this compound even in the presence of structurally related impurities.

  • No Identical Reference Standard Required: qNMR uses a certified internal standard that is chemically different from the analyte, eliminating the need for a pure standard of this compound.[1]

  • Non-destructive: The sample can be recovered after the analysis.[2]

  • Rapid Analysis: Once the method is established, the analysis time per sample is relatively short.[2]

Experimental Protocols

1. Materials and Instruments

  • Analyte: this compound (CAS: 17581-85-0)

  • Internal Standard: Maleic acid (CAS: 110-16-7), certified reference material (CRM) with known purity.

  • NMR Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8% deuteration.

  • Instruments:

    • NMR spectrometer (e.g., 400 MHz or higher)

    • Analytical balance (readable to at least 0.01 mg)

    • Vortex mixer

    • Pipettes

    • NMR tubes (5 mm)

2. Sample Preparation

Accurate weighing is critical for the accuracy of qNMR results.

  • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial. Record the exact weight.

  • Accurately weigh approximately 5-10 mg of the maleic acid internal standard into the same vial. Record the exact weight.

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Cap the vial and vortex thoroughly until both the analyte and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. ¹H-qNMR Data Acquisition

To ensure accurate quantification, specific NMR parameters must be optimized.

  • Spectrometer Frequency: ≥ 400 MHz

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 in Bruker TopSpin).

  • Pulse Angle: 30° or 90°. A 90° pulse can provide better signal-to-noise but requires a longer relaxation delay.

  • Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified (both analyte and internal standard). A typical starting point is 30 seconds. An inversion-recovery experiment can be performed to determine the T₁ values accurately.

  • Acquisition Time (aq): ≥ 3 seconds.

  • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest. Typically, 16 to 64 scans are adequate.

  • Temperature: Maintain a constant temperature, e.g., 298 K.

4. Data Processing

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase the spectrum carefully to ensure all peaks are in pure absorption mode.

  • Perform a baseline correction to obtain a flat baseline across the entire spectrum.

  • Integrate the selected signals for both this compound and the internal standard (maleic acid). The integration region should cover the entire peak, including any ¹³C satellites.

5. Signal Selection for Quantification

  • This compound: Based on the structure and data from similar compounds, the methoxy protons (-OCH₃) are expected to appear as a sharp singlet around 3.7-3.8 ppm. This signal is well-suited for quantification as it is a singlet and represents 3 protons. Alternatively, one of the vinylic protons or aromatic protons that is well-resolved from other signals can be used. A preliminary ¹H-NMR spectrum of this compound should be acquired to confirm the chemical shifts and select a non-overlapping signal.

  • Internal Standard (Maleic Acid): The two olefinic protons of maleic acid appear as a sharp singlet at approximately 6.3 ppm in DMSO-d₆.[5] This signal is in a relatively uncrowded region of the spectrum for many natural products.[5]

Data Presentation and Calculation

The purity of this compound can be calculated using the following equation:[6][7]

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I_analyte: Integral of the selected signal of this compound.

  • I_IS: Integral of the singlet signal of maleic acid.

  • N_analyte: Number of protons corresponding to the selected signal of this compound (e.g., 3 for the -OCH₃ group).

  • N_IS: Number of protons for the maleic acid signal (which is 2).

  • MW_analyte: Molecular weight of this compound (164.20 g/mol ).

  • MW_IS: Molecular weight of maleic acid (116.07 g/mol ).

  • m_analyte: Mass of this compound.

  • m_IS: Mass of maleic acid.

  • P_IS: Purity of the maleic acid internal standard (as a percentage).

Table 1: Example Quantitative Data for this compound

ParameterValue
Mass of this compound (m_analyte)7.52 mg
Mass of Maleic Acid (m_IS)6.89 mg
Purity of Maleic Acid (P_IS)99.9%
Selected Analyte Signal-OCH₃ singlet
Number of Analyte Protons (N_analyte)3
Number of IS Protons (N_IS)2
Integral of Analyte Signal (I_analyte)1.50
Integral of IS Signal (I_IS)1.00
Molecular Weight of Analyte (MW_analyte)164.20 g/mol
Molecular Weight of IS (MW_IS)116.07 g/mol
Calculated Purity 98.7%

Note: The integral values are for illustrative purposes.

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Result weigh_analyte Weigh this compound weigh_is Weigh Maleic Acid (IS) dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_setup Set qNMR Parameters (d1, ns, etc.) transfer->nmr_setup acquire Acquire 1H-NMR Spectrum nmr_setup->acquire processing Fourier Transform, Phasing, Baseline Correction acquire->processing integration Integrate Analyte & IS Signals processing->integration calculation Calculate Purity integration->calculation report Quantitative Result (Purity/Concentration) calculation->report

Caption: Workflow for the quantitative analysis of this compound by qNMR.

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound using ¹H-qNMR. The method is accurate, specific, and does not require a certified reference material of the analyte. By carefully optimizing the experimental parameters and following the outlined procedure, researchers can reliably determine the purity and concentration of this compound for various applications in research, quality control, and drug development.

References

Application of 4-Methoxycinnamyl Alcohol in the Fragrance Industry: A Case of Mistaken Identity and a Profile of its Commonly Used Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the application of 4-Methoxycinnamyl alcohol within the fragrance industry have revealed a consistent consensus across multiple chemical and fragrance databases: this compound is not recommended for use in fragrance formulations. [1][2] This suggests a potential case of mistaken identity with a similar-sounding and widely utilized fragrance ingredient, 4-Methoxybenzyl alcohol, also known as anisyl alcohol. This document will first address the available information on this compound and then provide detailed application notes and protocols for the relevant fragrance compound, 4-Methoxybenzyl alcohol.

This compound: Summary of Findings

While this compound can be isolated from natural sources such as Foeniculum vulgare (fennel), its primary applications appear to be in experimental and research contexts, rather than perfumery.[1][2] Fragrance ingredient databases explicitly state it is "not for fragrance use" and "not for flavor use".[1][2] Its documented activities are primarily in the realm of pharmacology, with studies investigating its cytotoxic and anti-inflammatory properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name (E)-3-(4-methoxyphenyl)prop-2-en-1-ol
CAS Number 53484-50-7
Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
Appearance Powder
Purity ≥97.00%
Boiling Point (est.) 315.70 °C @ 760.00 mm Hg
Flash Point (est.) 296.00 °F (146.70 °C)
Solubility (est.) 4822 mg/L in water @ 25 °C

Application Notes: 4-Methoxybenzyl Alcohol (Anisyl Alcohol) in the Fragrance Industry

4-Methoxybenzyl alcohol, commercially known as anisyl alcohol, is a versatile aromatic alcohol valued in the fragrance industry for its pleasant and enduring scent profile.[3][4] It serves as a key building block in a variety of fragrance compositions, lending a soft, sweet, and floral character.

Olfactory Profile

4-Methoxybenzyl alcohol possesses a delicate and sweet aroma with several characteristic facets:

  • Primary Notes: Floral (hawthorn, lilac), sweet, and slightly powdery.

  • Secondary Notes: Fruity (hints of peach or apricot), with a subtle balsamic and vanilla-like warmth.

  • Overall Impression: A soft, smooth, and elegant floral scent that is less sharp than many other floral alcohols.

Applications in Fragrance Compositions

Due to its versatile and pleasant aroma, 4-Methoxybenzyl alcohol is utilized across a wide spectrum of fragrance applications:

  • Fine Fragrances: It is a common component in floral bouquets, particularly those centered around lilac, lily of the valley, and heliotrope. It acts as a blender and a fixative, smoothing out the composition and extending the longevity of more volatile notes.

  • Personal Care Products: Its stability and gentle scent make it suitable for use in skincare, haircare, and cosmetic formulations, where it imparts a clean and subtly floral fragrance.[3]

  • Soaps and Detergents: In functional perfumery, it provides a stable and appealing floral note that withstands the chemical rigors of soap and detergent bases.

  • Air Care: Used in room sprays, diffusers, and candles to create a soft, welcoming, and unobtrusive floral ambiance.

Blending Recommendations

4-Methoxybenzyl alcohol blends well with a variety of other fragrance materials:

  • Floral Notes: Enhances the naturalness of rose, jasmine, ylang-ylang, and tuberose.

  • Fruity Notes: Complements and sweetens notes of peach, apricot, and plum.

  • Spicy and Balsamic Notes: Provides a soft counterpoint to the warmth of cinnamon, clove, and benzoin.

  • Woody Notes: Softens and adds a floral touch to sandalwood, cedarwood, and vetiver.

  • Musk and Ambery Notes: Blends seamlessly with synthetic musks and ambers to create a warm, sensual, and long-lasting dry-down.

Table 2: Quantitative Data for 4-Methoxybenzyl Alcohol in Fragrance Applications

PropertyValue
Chemical Name (4-Methoxyphenyl)methanol
CAS Number 105-13-5
Molecular Formula C8H10O2
Molecular Weight 138.17 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 259 °C
Melting Point 22-25 °C
Recommended Usage in Fragrance Concentrate 1% - 10%
IFRA Restrictions Not restricted

Experimental Protocols

Protocol 1: Quality Control of 4-Methoxybenzyl Alcohol using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a sample of 4-Methoxybenzyl alcohol and identify any impurities.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Helium carrier gas (99.999% purity)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

  • Sample of 4-Methoxybenzyl alcohol

  • Solvent (e.g., Ethanol or Dichloromethane, analytical grade)

  • Volumetric flasks and micropipettes

Procedure:

  • Sample Preparation: Prepare a 1% solution of 4-Methoxybenzyl alcohol in the chosen solvent.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas Flow Rate: 1.0 mL/min (Helium)

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-400

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • The purity is calculated as the area of the 4-Methoxybenzyl alcohol peak divided by the total area of all peaks, expressed as a percentage.

    • Identify any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

Protocol 2: Sensory Evaluation of 4-Methoxybenzyl Alcohol for Fragrance Application

Objective: To assess the olfactory profile of a sample of 4-Methoxybenzyl alcohol.

Materials:

  • Sample of 4-Methoxybenzyl alcohol

  • Perfumer's alcohol (ethanol)

  • Glass beakers and stirring rods

  • Perfumer's smelling strips

  • Odor-free evaluation room

Procedure:

  • Preparation of Solution: Prepare a 10% solution of 4-Methoxybenzyl alcohol in perfumer's alcohol.

  • Evaluation:

    • Dip a clean smelling strip into the solution, ensuring it is about halfway submerged.

    • Remove the strip and allow the solvent to evaporate for approximately 10-15 seconds.

    • Evaluate the scent at three key time points:

      • Top Note (0-5 minutes): Assess the initial impression of the fragrance.

      • Heart Note (15-60 minutes): Evaluate the main character of the scent as it develops.

      • Base Note (>2 hours): Assess the tenacity and the final lingering aroma.

  • Documentation: Record the olfactory characteristics observed at each stage, using standard fragrance descriptors (e.g., floral, sweet, powdery, fruity). Note any off-odors or unexpected characteristics.

Visualizations

Quality_Control_Workflow Figure 1: Quality Control Workflow for 4-Methoxybenzyl Alcohol cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Decision cluster_3 Final Disposition start Receive Raw Material prep Prepare 1% Solution start->prep gcms GC-MS Analysis prep->gcms sensory Sensory Evaluation prep->sensory analyze_gcms Analyze Purity & Impurities gcms->analyze_gcms analyze_sensory Assess Olfactory Profile sensory->analyze_sensory decision Pass/Fail analyze_gcms->decision analyze_sensory->decision approve Approve for Production decision->approve Pass reject Reject Batch decision->reject Fail

Figure 1: Quality Control Workflow for 4-Methoxybenzyl Alcohol

Fragrance_Creation_Workflow Figure 2: Workflow for Incorporating 4-Methoxybenzyl Alcohol in a Fragrance cluster_0 Conceptualization cluster_1 Formulation cluster_2 Compounding & Evaluation cluster_3 Finalization brief Fragrance Brief (e.g., 'Soft Floral') concept Develop Accord Concept brief->concept select_modifier Select 4-Methoxybenzyl Alcohol as a Modifier/Blender concept->select_modifier add_florals Add Core Florals (Rose, Jasmine) select_modifier->add_florals add_base Add Base Notes (Musk, Sandalwood) add_florals->add_base compound Weigh & Compound Formula add_base->compound evaluate Evaluate on Smelling Strip compound->evaluate modify Modify? evaluate->modify modify->select_modifier Yes finalize Final Formula modify->finalize No application_test Test in Product Base finalize->application_test

Figure 2: Workflow for Incorporating 4-Methoxybenzyl Alcohol in a Fragrance

References

The Versatility of 4-Methoxycinnamyl Alcohol in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Methoxycinnamyl alcohol, a substituted cinnamyl alcohol, serves as a versatile and valuable precursor in a multitude of organic syntheses. Its unique structure, featuring a reactive allylic alcohol, a methoxy-substituted aromatic ring, and a propenyl backbone, allows for a diverse range of chemical transformations. These notes provide an overview of its key applications, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.

Oxidation to 4-Methoxycinnamaldehyde

The selective oxidation of this compound to its corresponding aldehyde is a fundamental transformation, yielding a valuable building block for the synthesis of chalcones, stilbenes, and other biologically active compounds.

TEMPO-Catalyzed Aerobic Oxidation

This method utilizes a copper(I)/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst system for a mild and efficient aerobic oxidation.

Experimental Protocol:

A solution of this compound (1.0 mmol, 164.2 mg) in acetonitrile (5 mL) is prepared in a round-bottom flask equipped with a magnetic stir bar. To this solution, copper(I) bromide (0.05 mmol, 7.2 mg), 2,2'-bipyridine (0.05 mmol, 7.8 mg), TEMPO (0.05 mmol, 7.8 mg), and N-methylimidazole (0.10 mmol, 8.2 mg) are added sequentially. The reaction mixture is stirred vigorously at room temperature under an atmosphere of air (balloon) for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is diluted with pentane and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-methoxycinnamaldehyde.[1][2]

Catalyst SystemOxidantSolventTemperatureTime (min)Yield (%)
CuBr/bpy/TEMPO/NMIAirAcetonitrileRoom Temp.30-60~65

Etherification Reactions

The hydroxyl group of this compound can be readily converted to an ether linkage, a common functional group in natural products and pharmaceuticals.

Williamson Ether Synthesis

This classical method involves the deprotonation of the alcohol followed by nucleophilic substitution with an alkyl halide.[3][4][5]

Experimental Protocol:

To a solution of this compound (1.0 mmol, 164.2 mg) in anhydrous tetrahydrofuran (10 mL) in a flame-dried, two-necked round-bottom flask under an argon atmosphere, sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 48 mg) is added portion-wise at 0 °C. The mixture is stirred at this temperature for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes. The desired alkyl halide (e.g., benzyl bromide, 1.2 mmol, 205 mg) is then added dropwise, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction is quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude ether is purified by flash column chromatography.

Alkyl HalideBaseSolventTemperatureTime (h)
Benzyl BromideNaHTHFRoom Temp.12-24
Methyl IodideNaHTHFRoom Temp.12-24

Esterification Reactions

Esterification of this compound is a key step in the synthesis of various natural products and their analogs, including the bioactive compound 4-methoxycinnamyl p-coumarate.[6]

Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a nucleophilic catalyst.[7][8][9][10]

Experimental Protocol for the Synthesis of 4-Methoxycinnamyl p-Coumarate:

To a solution of p-coumaric acid (1.0 mmol, 164.2 mg), this compound (1.0 mmol, 164.2 mg), and 4-(dimethylamino)pyridine (DMAP, 0.1 mmol, 12.2 mg) in anhydrous dichloromethane (10 mL) at 0 °C is added N,N'-dicyclohexylcarbodiimide (DCC, 1.1 mmol, 226.4 mg). The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the progress of the reaction. Upon completion, the DCU is removed by filtration. The filtrate is washed successively with 0.5 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 4-methoxycinnamyl p-coumarate.

Carboxylic AcidCoupling AgentCatalystSolventTemperatureTime (h)Yield (%)
p-Coumaric AcidDCCDMAPCH₂Cl₂0 °C to RT4-12>80
Acetic AcidDCCDMAPCH₂Cl₂0 °C to RT2-6High
Benzoic AcidDCCDMAPCH₂Cl₂0 °C to RT4-12High
Mitsunobu Reaction

The Mitsunobu reaction allows for the esterification with inversion of stereochemistry at the alcohol center, although for an achiral alcohol like this compound, it serves as a mild alternative to other esterification methods.[11][12][13][14][15]

Experimental Protocol:

To a solution of this compound (1.0 mmol, 164.2 mg), a carboxylic acid (e.g., benzoic acid, 1.2 mmol, 146.5 mg), and triphenylphosphine (1.5 mmol, 393.4 mg) in anhydrous THF (10 mL) at 0 °C under an argon atmosphere, is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 mmol, 0.29 mL of DEAD) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-6 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the desired ester.

Carboxylic AcidReagentsSolventTemperatureTime (h)
Benzoic AcidPPh₃, DEADTHF0 °C to RT2-6
Acetic AcidPPh₃, DIADTHF0 °C to RT2-6

Role in the Synthesis of Bioactive Molecules

This compound is a precursor to a variety of bioactive compounds, including lignans and other natural products. Lignans are a class of polyphenols that exhibit a range of biological activities, including antioxidant and anticancer properties.[16][17]

Precursor to Lignans

The synthesis of lignans often involves the dimerization or coupling of cinnamyl alcohol derivatives. While specific, detailed protocols for the direct conversion of this compound to complex lignans are proprietary or scattered in complex total synthesis literature, the general strategy involves its conversion to a more reactive intermediate followed by a coupling reaction.

Visualizing Synthetic Pathways

To better understand the role of this compound as a synthetic precursor, the following diagrams illustrate the key transformations.

G cluster_0 Key Transformations of this compound 4MCA 4-Methoxycinnamyl Alcohol Aldehyde 4-Methoxycinnamaldehyde 4MCA->Aldehyde Oxidation Ether 4-Methoxycinnamyl Ether 4MCA->Ether Etherification Ester 4-Methoxycinnamyl Ester 4MCA->Ester Esterification Bioactive Bioactive Molecules (e.g., Lignans) Aldehyde->Bioactive Further Synthesis Ester->Bioactive Further Synthesis

Caption: Key synthetic transformations of this compound.

G cluster_1 Steglich Esterification Workflow Start Start Mix Mix Carboxylic Acid, This compound, and DMAP in CH2Cl2 Start->Mix Cool Cool to 0 °C Mix->Cool Add_DCC Add DCC Cool->Add_DCC Stir Stir at RT Add_DCC->Stir Filter Filter DCU Stir->Filter Workup Aqueous Workup Filter->Workup Purify Column Chromatography Workup->Purify End Isolated Ester Purify->End

Caption: Experimental workflow for Steglich esterification.

Conclusion

This compound is a readily available and highly useful precursor in organic synthesis. The protocols outlined in these notes for its oxidation, etherification, and esterification provide a solid foundation for its application in the synthesis of a wide array of valuable compounds. Its role as a building block for bioactive molecules, such as lignans, underscores its importance in drug discovery and development. The provided methodologies, coupled with the quantitative data, are intended to serve as a practical guide for researchers in the field.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 4-Methoxycinnamyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a robust and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Methoxycinnamyl alcohol. The method is suitable for the analysis of this compound in raw materials and finished products. The protocol detailed below provides information on chromatographic conditions, sample preparation, and standard validation parameters, ensuring reliability and reproducibility for quality control and research applications.

Experimental Protocol

Instrumentation and Reagents
  • Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV or Diode Array Detector (DAD) is required.

  • Chemicals and Reagents:

    • This compound reference standard

    • HPLC grade Methanol

    • HPLC grade Acetonitrile

    • Deionized water (18.2 MΩ·cm)[1]

    • HPLC grade Formic or Phosphoric acid (optional, for pH adjustment)[1][2]

Chromatographic Conditions

The separation is achieved using a C18 stationary phase with an isocratic mobile phase. The parameters listed below have been optimized for effective separation and peak symmetry.[1][3]

ParameterRecommended Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Methanol : Water (70:30, v/v)
Flow Rate 1.0 mL/min[1][3]
Column Temperature 35°C[1][3]
Injection Volume 10 µL[3]
Detector UV/DAD at 254 nm[1]
Run Time Approximately 10-15 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 200 µg/mL): Accurately weigh approximately 20 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes if necessary to ensure complete dissolution.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase to create a calibration curve. A typical concentration range would be 1.0 - 100 µg/mL.[1][3]

Preparation of Sample Solutions
  • Accurately weigh a suitable amount of the sample material expected to contain this compound.

  • Transfer the weighed sample to a volumetric flask of appropriate size.

  • Add approximately 70% of the flask volume with the mobile phase and sonicate for 15-20 minutes to ensure complete extraction or dissolution.[1]

  • Allow the solution to cool to room temperature and dilute to the final volume with the mobile phase.

  • Prior to injection, filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter, which can extend the life of the column.[1][4][5]

Method Validation Summary

The described HPLC method should be validated in accordance with ICH guidelines to ensure its suitability for the intended application.[3] The following table summarizes typical acceptance criteria and performance data for such methods.

Validation ParameterTypical Concentration RangeAcceptance Criteria / Typical Result
Linearity 1.0 - 100 µg/mLCorrelation Coefficient (R²) > 0.999[1][3]
Accuracy (% Recovery) Low, Medium, High QC Levels95% - 105% (Typical recovery found for similar compounds is 96.54% - 102.85%)[1]
Precision (% RSD) -Repeatability (Intra-day) RSD ≤ 2.0%[1] Intermediate Precision (Inter-day) RSD ≤ 3.0%
Limit of Detection (LOD) -Signal-to-Noise Ratio ≥ 3:1 (For similar compounds, LOD can be in the ng/mL range)[3]
Limit of Quantitation (LOQ) -Signal-to-Noise Ratio ≥ 10:1 (For similar compounds, LOQ can be in the ng/mL range)[3]
Specificity -The analyte peak should be free of interference from excipients, impurities, or degradation products.

System Suitability

System suitability tests are performed before sample analysis to ensure the chromatographic system is performing adequately. A standard solution is injected multiple times, and the results are evaluated against the criteria below.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (%RSD) %RSD ≤ 2.0% for peak area and retention time from replicate injections

Visual Workflow Diagrams

The following diagrams illustrate the key workflows for the preparation of standards and samples for analysis.

G cluster_0 Standard Preparation & Calibration A Weigh Reference Standard B Dissolve in Mobile Phase (Stock Solution) A->B C Perform Serial Dilutions (Working Standards) B->C D Inject Standards into HPLC C->D E Generate Calibration Curve D->E

Caption: Workflow for preparing standard solutions and generating a calibration curve.

G cluster_1 Sample Analysis Protocol F Weigh Sample Material G Dissolve / Extract in Mobile Phase F->G H Filter through 0.45 µm Syringe Filter G->H I Inject Sample into HPLC H->I J Acquire Chromatogram & Integrate Peak I->J K Calculate Concentration using Calibration Curve J->K

Caption: Protocol for sample preparation and quantitative analysis.

References

Application Notes and Protocols for Investigating 4-Methoxycinnamyl Alcohol as a Potential Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the current understanding of anti-inflammatory mechanisms of structurally similar compounds, as direct research on 4-Methoxycinnamyl alcohol is limited. These guidelines are intended to provide a framework for researchers to investigate its potential as an anti-inflammatory agent.

Introduction

Chronic inflammation is a significant contributing factor to a variety of human diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a major focus of drug discovery. Cinnamyl alcohol and its derivatives have shown promise as anti-inflammatory compounds.[1] This document outlines potential mechanisms of action and provides detailed protocols to investigate the anti-inflammatory properties of this compound.

Potential Mechanism of Action

Based on studies of related compounds, this compound may exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. The primary proposed mechanisms include the inhibition of the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling cascade and the subsequent suppression of the NLRP3 inflammasome.[1][2][3]

  • Inhibition of TLR4/NF-κB Pathway: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of the inflammatory response through its interaction with TLR4.[3][4] This interaction initiates a downstream signaling cascade, leading to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), as well as the enzyme Cyclooxygenase-2 (COX-2).[2] this compound is hypothesized to interfere with this pathway, potentially by inhibiting TLR4 activation or a downstream signaling component.

  • Suppression of NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating Caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.[1] Cinnamyl alcohol has been shown to decrease the expression of key components of the NLRP3 inflammasome, including NLRP3, ASC, and Caspase-1.[1] It is proposed that this compound may share this mechanism, leading to reduced secretion of IL-1β and IL-18.

The proposed signaling pathway for the anti-inflammatory action of this compound is depicted below.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Extracellular Space LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activates Gene Pro-inflammatory Gene Expression NFkB->Gene Translocates & Induces Transcription NLRP3 NLRP3 ASC ASC NLRP3->ASC Recruits Casp1 Pro-Caspase-1 ASC->Casp1 Recruits Active_Casp1 Active Caspase-1 Casp1->Active_Casp1 Cleavage Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Active_Casp1->Pro_IL18 Cleaves IL1b IL-1β Pro_IL1b->IL1b IL18 IL-18 Pro_IL18->IL18 MCA 4-Methoxycinnamyl Alcohol MCA->TLR4 Inhibits MCA->NFkB Inhibits MCA->NLRP3 Inhibits Gene->NLRP3 Gene->Pro_IL1b Gene->Pro_IL18 TNFa TNF-α Gene->TNFa cluster_3 cluster_3 IL1b->cluster_3 IL18->cluster_3 TNFa->cluster_3

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Data Presentation

The following tables provide a template for summarizing quantitative data from the proposed experimental protocols.

Table 1: In Vitro Anti-inflammatory Activity of this compound

Concentration (µM)COX-1 Inhibition (%)COX-2 Inhibition (%)NO Production (% of Control)Cell Viability (%)
0.1
1
10
100
Positive Control

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages

TreatmentTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Control
LPS (1 µg/mL)
LPS + 4-MCA (1 µM)
LPS + 4-MCA (10 µM)
LPS + 4-MCA (100 µM)
LPS + Dexamethasone

Table 3: In Vivo Anti-inflammatory Effect of this compound in Carrageenan-Induced Paw Edema

Treatment GroupPaw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition of Edema at 4h
Vehicle Control
Carrageenan
4-MCA (10 mg/kg)
4-MCA (50 mg/kg)
Indomethacin (10 mg/kg)

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-inflammatory potential of this compound.

G cluster_0 Experimental Workflow start Start: Hypothesis 4-MCA has anti- inflammatory effects invitro In Vitro Assays - COX Inhibition - NO Production - Cytokine Profiling - Western Blot start->invitro invivo In Vivo Model Carrageenan-induced Paw Edema invitro->invivo Promising results data Data Analysis & Interpretation invivo->data conclusion Conclusion Evaluate therapeutic potential data->conclusion

Caption: General experimental workflow for evaluating this compound.

Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is adapted from standard commercially available COX inhibitor screening kits.

  • Objective: To determine the inhibitory effect of this compound on the activity of COX-1 and COX-2 enzymes.

  • Materials:

    • COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Colorimetric substrate

    • This compound

    • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

    • Assay buffer

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of this compound in assay buffer.

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.

    • Add the diluted this compound or positive control to the wells.

    • Incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

    • Incubate at 37°C for 5 minutes.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of this compound.

Protocol 2: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

  • Objective: To assess the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in macrophages.

  • Materials:

    • RAW 264.7 macrophage cell line

    • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

    • Lipopolysaccharide (LPS)

    • This compound

    • Griess Reagent

    • 96-well cell culture plate

    • Cell culture incubator (37°C, 5% CO2)

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess Reagent and incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a standard curve.

Protocol 3: Quantification of Pro-inflammatory Cytokines by ELISA

  • Objective: To measure the levels of TNF-α, IL-1β, and IL-6 in the supernatant of LPS-stimulated macrophages treated with this compound.

  • Materials:

    • Supernatant from Protocol 2

    • ELISA kits for TNF-α, IL-1β, and IL-6

    • Microplate reader

  • Procedure:

    • Perform the ELISA according to the manufacturer's instructions for each cytokine.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add the cell culture supernatants and standards to the wells.

    • Add the detection antibody, followed by the enzyme conjugate.

    • Add the substrate and stop solution.

    • Measure the absorbance at 450 nm.

    • Calculate the cytokine concentrations from the standard curve.

Protocol 4: In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol is a standard model for evaluating acute inflammation.[5][6]

  • Objective: To assess the in vivo anti-inflammatory activity of this compound.

  • Materials:

    • Male Wistar rats (180-220 g)

    • Carrageenan solution (1% in saline)

    • This compound

    • Vehicle (e.g., 0.5% carboxymethylcellulose)

    • Indomethacin (positive control)

    • Pletysmometer

  • Procedure:

    • Acclimatize the rats for at least one week before the experiment.

    • Divide the rats into groups (vehicle control, carrageenan control, this compound treated, and indomethacin treated).

    • Administer this compound or indomethacin orally or intraperitoneally 1 hour before carrageenan injection.

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

    • Calculate the percentage of edema inhibition for each group.

Protocol 5: Western Blot Analysis of NLRP3 Inflammasome Components

  • Objective: To determine the effect of this compound on the protein expression of NLRP3, ASC, and Caspase-1 in LPS-stimulated macrophages.[1]

  • Materials:

    • Cell lysates from LPS-stimulated RAW 264.7 cells treated with this compound

    • Primary antibodies against NLRP3, ASC, Caspase-1, and a loading control (e.g., β-actin)

    • HRP-conjugated secondary antibodies

    • SDS-PAGE gels

    • PVDF membrane

    • Chemiluminescence detection system

  • Procedure:

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities and normalize to the loading control.

References

Application Notes and Protocols: 4-Methoxycinnamyl Alcohol in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxycinnamyl alcohol is a phenylpropanoid naturally found in plants such as Etlingera pavieana and Foeniculum vulgare[1][2]. It serves as a versatile precursor in the synthesis of various bioactive molecules and exhibits intrinsic biological activities, including anti-inflammatory and cytotoxic effects[2][3]. Its structure, featuring a primary alcohol, a conjugated double bond, and an electron-rich aromatic ring, provides multiple reactive sites for chemical modification. These notes provide detailed protocols and applications for utilizing this compound in the synthesis of high-value compounds for research and drug development.

Application Note 1: Synthesis of Bioactive Esters via Esterification

The primary alcohol group of this compound is readily esterified with carboxylic acids to produce esters, many of which exhibit enhanced or novel biological activities. A notable example is 4-methoxycinnamyl p-coumarate (MCC), which has demonstrated anti-inflammatory, antioxidant, and tyrosinase inhibitory properties[1]. The Fischer-Speier esterification is a common and effective method for this transformation.

Experimental Protocol: Fischer-Speier Esterification of this compound

This protocol describes the synthesis of an ester derivative, using a generic carboxylic acid (R-COOH).

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., p-coumaric acid)

  • Anhydrous alcohol solvent (e.g., Methanol or Ethanol)

  • Strong acid catalyst (e.g., concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH))

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in an excess of the anhydrous alcohol solvent in a round-bottom flask.

  • Carefully add a catalytic amount of the strong acid catalyst (e.g., 2-3 drops of concentrated H₂SO₄) to the mixture[4].

  • Attach a reflux condenser and heat the mixture to reflux for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the bulk of the alcohol solvent using a rotary evaporator.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and water.

  • Transfer the mixture to a separatory funnel. Carefully neutralize the aqueous layer by washing with a saturated NaHCO₃ solution until effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Esterification Parameters
ParameterConditionPurposeCitation
Reactants Ratio 1.1 eq Carboxylic Acid : 1.0 eq AlcoholDrives equilibrium towards product formation.[5]
Catalyst H₂SO₄ or TsOH (catalytic amount)Protonates the carbonyl oxygen, increasing electrophilicity.[4][5]
Solvent Excess Alcohol (e.g., Methanol)Acts as both solvent and reagent.[5]
Temperature RefluxProvides activation energy for the reaction.[4]
Reaction Time 4 - 24 hoursVaries depending on the reactivity of the substrates.[1]

Visualization: Esterification Workflow

G cluster_workflow General Workflow for Ester Synthesis Reactants This compound + Carboxylic Acid Mixing Dissolve in Anhydrous Alcohol + Acid Catalyst (H₂SO₄) Reactants->Mixing Reaction Heat to Reflux (4-24h) Mixing->Reaction Workup Solvent Removal & Extraction with Organic Solvent Reaction->Workup Neutralize Wash with NaHCO₃ & Brine Workup->Neutralize Purify Dry, Concentrate & Purify (Chromatography) Neutralize->Purify Product Bioactive Ester Purify->Product

Caption: Workflow for the synthesis of bioactive esters.

Application Note 2: Synthesis of Bioactive Ethers

Ether linkages can improve the lipophilicity and metabolic stability of a bioactive compound. This compound can be converted into unsymmetrical ethers through reactions with various alkyl or aryl halides.

Experimental Protocol: Williamson-Type Ether Synthesis

This protocol outlines a general procedure for synthesizing ethers from this compound.

Materials:

  • This compound

  • Alkyl or Benzyl Halide (R-X, where X = Cl, Br, I)

  • Strong base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK))

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Ammonium chloride (NH₄Cl) solution (saturated)

  • Standard workup and purification reagents as listed in the esterification protocol.

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the strong base (e.g., NaH, 1.1 eq) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C to form the alkoxide.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding a saturated NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Etherification Parameters
ParameterConditionPurposeCitation
Base NaH, KH, or t-BuOK (1.1 eq)Deprotonates the alcohol to form a nucleophilic alkoxide.[6]
Electrophile Alkyl Halide (R-X) or Benzyl HalideProvides the alkyl/benzyl group for the ether.[6]
Solvent Anhydrous THF or DMFAprotic solvent stabilizes the alkoxide without protonating it.[7]
Temperature 0 °C to Room TemperatureControls the rate of reaction and minimizes side reactions.[7]
Reaction Time 6 - 18 hoursDependent on the reactivity of the halide.[6]

Application Note 3: Use in Metal-Catalyzed Cross-Coupling Reactions

The hydroxyl group of this compound can act as a nucleophile in metal-catalyzed cross-coupling reactions, primarily with aryl or vinyl halides/triflates, to form C-O bonds. This is a powerful method for synthesizing aryl ethers.

Experimental Protocol: Copper-Catalyzed C-O Coupling (Ullmann-type)

This protocol provides a representative method for coupling this compound with an aryl iodide.

Materials:

  • This compound

  • Aryl Iodide (Ar-I)

  • Copper(I) Iodide (CuI) catalyst

  • Ligand (e.g., 3,4,7,8-Tetramethyl-1,10-phenanthroline)

  • Base (e.g., Potassium tert-butoxide (t-BuOK) or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Microwave reactor (optional, can accelerate the reaction).

Procedure:

  • To a reaction vial, add the aryl iodide (1.0 eq), this compound (1.2 eq), CuI (10-20 mol%), the ligand (20 mol%), and the base (2.0 eq)[8].

  • Add the anhydrous solvent under an inert atmosphere.

  • Seal the vial and heat the mixture. For microwave-assisted reactions, heat to 130 °C for 1 hour[8]. For conventional heating, reflux at 110-140 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite to remove the copper catalyst.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the desired aryl ether.

Visualization: Cross-Coupling Reaction Logic

G cluster_logic Logic of Catalytic C-O Cross-Coupling Alcohol 4-Methoxycinnamyl Alcohol (Nucleophile) Process Catalytic Cycle (Oxidative Addition, Reductive Elimination) Alcohol->Process Halide Aryl/Vinyl Halide (Electrophile) Halide->Process Catalyst Metal Catalyst (e.g., CuI) + Ligand Catalyst->Process enables Base Base (e.g., t-BuOK) Base->Process activates Product C-O Coupled Product (Aryl Ether) Process->Product

Caption: Logical components of a C-O cross-coupling reaction.

Application Note 4: Biological Activity and Signaling Pathways

This compound is not just a synthetic intermediate; it possesses significant biological activities. Understanding its mechanism of action is crucial for drug development.

Anti-Inflammatory Activity

This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. This effect is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) protein and mRNA. The mechanism involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation[2][3].

Cytotoxic Activity

The compound has also demonstrated toxicity against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values provide a quantitative measure of its potency.

Data Presentation: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC₅₀ (μg/mL)Citation
MCF-7 Breast Cancer14.24[2]
HeLa Cervical Cancer7.82[2]
DU145 Prostate Cancer22.10[2]

Visualization: NF-κB Signaling Pathway Inhibition

G cluster_pathway Inhibition of LPS-Induced NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates NFkB_IkB NF-κB / IκBα (Inactive Complex) IKK->NFkB_IkB phosphorylates IκBα p65 p65 (NF-κB) NFkB_IkB->p65 releases Nucleus Nucleus p65->Nucleus translocates to iNOS iNOS Gene Expression Nucleus->iNOS activates NO NO Production (Inflammation) iNOS->NO MCA 4-Methoxycinnamyl Alcohol MCA->p65 Reduces Level

Caption: Inhibition of the NF-κB pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxycinnamyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methoxycinnamyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am getting a very low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound are a common issue. Here are several factors to consider and troubleshoot:

  • Over-reduction: A primary challenge, especially when using strong reducing agents like Lithium aluminum hydride (LiAlH₄), is the unwanted reduction of the conjugated double bond, leading to the formation of 4-methoxyphenyl propanol as a side product.[1] This reduces the yield of the desired product.

    • Solution: Carefully control the reaction temperature. Lowering the temperature to 0°C or below can significantly decrease the reduction of the double bond.[1] Additionally, consider using a milder or more selective reducing agent such as Sodium borohydride (NaBH₄) or Diisobutylaluminium hydride (DIBAL-H).[2][3]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (4-methoxycinnamaldehyde or 4-methoxycinnamic acid) is still present, consider increasing the reaction time or the equivalents of the reducing agent. However, be aware that excessive reaction time can also lead to side product formation.[1]

  • Reagent Quality: The reducing agent may have degraded due to improper storage or handling. LiAlH₄, for instance, is highly sensitive to moisture.

    • Solution: Use freshly opened or properly stored anhydrous reagents and solvents. Reactions with LiAlH₄ must be conducted under an inert, dry atmosphere (e.g., argon or nitrogen).[4]

  • Work-up Issues: Product loss can occur during the work-up and purification steps. LiAlH₄ reactions, in particular, can form aluminum salts that lead to emulsions, making extraction difficult.[5]

    • Solution: Follow a careful work-up procedure. For LiAlH₄ reactions, a common method is the Fieser work-up, which involves the sequential and slow addition of water, followed by a sodium hydroxide solution, and then more water to precipitate the aluminum salts, which can then be filtered off.[6][7]

Q2: My TLC plate shows multiple spots after the reaction. What are these side products and how can I minimize them?

A2: The presence of multiple spots on your TLC plate indicates a mixture of products. The most common side product is 4-methoxyphenyl propanol, resulting from the reduction of both the aldehyde/carboxylic acid and the double bond.

  • Minimizing Side Products:

    • Choice of Reducing Agent: The choice of reducing agent is critical for selectivity.

      • LiAlH₄: A very strong reducing agent that can reduce both the carbonyl group and the conjugated double bond.[1][8] Use at low temperatures and with careful control of equivalents to improve selectivity.

      • NaBH₄: A milder reducing agent that typically reduces aldehydes and ketones but leaves conjugated double bonds intact, making it a good choice for reducing 4-methoxycinnamaldehyde.[9][10][11]

      • DIBAL-H: A bulky and electrophilic reducing agent that is particularly useful for the selective reduction of esters to aldehydes at low temperatures, and can also be used to reduce α,β-unsaturated aldehydes to allylic alcohols.[2][3][12]

    • Reaction Conditions: As mentioned, lower temperatures (e.g., -78°C to 0°C) favor the 1,2-reduction of the carbonyl group over the 1,4-reduction of the double bond.[1][13]

Q3: I am having trouble with the work-up of my LiAlH₄ reaction. It's forming a persistent emulsion. What should I do?

A3: Emulsions during the work-up of LiAlH₄ reactions are a common problem due to the formation of colloidal aluminum salts.[5]

  • Recommended Work-up Procedure (Fieser Method): To manage the aluminum salts, a specific quenching procedure is recommended. For a reaction using 'x' grams of LiAlH₄, cool the reaction mixture to 0°C and slowly add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous sodium hydroxide

    • '3x' mL of water This should produce a granular precipitate that can be easily filtered off.[6]

  • Alternative: Adding anhydrous sodium sulfate or Glauber's salt (Na₂SO₄·10H₂O) to the quenched reaction mixture and stirring can also help to granulate the aluminum salts before filtration.[6]

Q4: How can I effectively purify the final product, this compound?

A4: Purification is typically achieved through column chromatography or recrystallization.

  • Column Chromatography: This is a very effective method for separating this compound from non-polar side products like 4-methoxyphenyl propanol and any remaining starting material. A common eluent system is a mixture of hexane and ethyl acetate. The polarity of the eluent can be gradually increased to elute the desired product.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective purification method. Suitable solvents can be determined through small-scale solubility tests.

Quantitative Data Summary

The following table summarizes the results from a study on the synthesis of this compound from 4-methoxycinnamic acid using LiAlH₄ under various conditions.

Equivalents of LiAlH₄Temperature (°C)Time (hours)Yield of this compound (%)Notes
0.2Room Temp4LowSignificant side product formation was observed.
0.204Higher than at RTLowering the temperature improved selectivity.[1]
3.004OptimalBalanced high yield and selectivity.[1]
3.00>4DecreasedExcessive reaction time can lead to degradation.[1]

Data adapted from a study on the optimization of this compound synthesis.[1]

Experimental Protocols

Protocol 1: Reduction of 4-Methoxycinnamaldehyde with Sodium Borohydride (NaBH₄)

This protocol is adapted for the selective reduction of the aldehyde group while preserving the double bond.[11]

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxycinnamaldehyde (1 equivalent) in ethanol (e.g., 10 mL per gram of aldehyde). Place the flask in an ice-water bath and stir.

  • Addition of NaBH₄: In a separate beaker, dissolve sodium borohydride (1.2 equivalents) in a small amount of the same solvent. Slowly add the NaBH₄ solution to the stirred solution of the aldehyde. Caution: Hydrogen gas will be evolved.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is typically complete within a few hours at room temperature.

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid at 0°C.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reduction of 4-Methoxycinnamic Acid with Lithium Aluminum Hydride (LiAlH₄)

This protocol is for the reduction of the carboxylic acid to the alcohol. Strict anhydrous conditions are necessary.

  • Reaction Setup: In a dry, three-necked, round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen/argon inlet, suspend LiAlH₄ (3.0 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.[1] Cool the suspension to 0°C using an ice bath.

  • Addition of Starting Material: Dissolve 4-methoxycinnamic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, let the reaction stir at 0°C for 4 hours.[1] Monitor the reaction by TLC.

  • Work-up (Fieser Method): Cool the reaction mixture to 0°C. For every 'x' grams of LiAlH₄ used, cautiously and sequentially add:

    • 'x' mL of water

    • 'x' mL of 15% NaOH (aq)

    • '3x' mL of water Allow the mixture to warm to room temperature and stir for 30 minutes to an hour. A white, granular precipitate should form.

  • Isolation: Filter the solid aluminum salts and wash them thoroughly with THF or ethyl acetate. Combine the filtrate and the washings.

  • Purification: Dry the combined organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography.

Visualizations

Synthesis_Workflow Start Starting Material (4-Methoxycinnamaldehyde or 4-Methoxycinnamic Acid) Reaction Reduction Reaction (e.g., NaBH4 or LiAlH4) - Control Temperature - Anhydrous Conditions (for LiAlH4) Start->Reaction Add Reducing Agent Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Take Aliquots Monitoring->Reaction Incomplete Workup Work-up / Quenching - Acid/Base wash - Fieser method for LiAlH4 Monitoring->Workup Complete Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (Column Chromatography or Recrystallization) Extraction->Purification Product Pure 4-Methoxycinnamyl Alcohol Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 4-Methoxycinnamyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-methoxycinnamyl alcohol and improving its yield.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of this compound Reduction of the Carbon-Carbon Double Bond: Strong reducing agents like Lithium Aluminum Hydride (LiAlH4) can reduce both the carbonyl/carboxyl group and the conjugated double bond, leading to the formation of 4-methoxyphenylpropanol as a major byproduct.[1]1. Optimize Reaction Temperature: Lowering the reaction temperature can decrease the reduction of the double bond without significantly affecting the reduction of the desired functional group.[1]2. Use a Milder Reducing Agent: Consider using a reducing agent with higher selectivity for the carbonyl or carboxyl group over the double bond, such as Diisobutylaluminum hydride (DIBALH).3. Control Stoichiometry: Carefully control the molar equivalents of the reducing agent. An excess of a strong reducing agent increases the likelihood of over-reduction.
Incomplete Reaction 1. Increase Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique.2. Increase Amount of Reducing Agent: Insufficient reducing agent will result in an incomplete reaction. A study on the synthesis via LiAlH4 reduction showed that increasing the quantity of the reducing agent improved the overall yield.[1] However, this must be balanced with the risk of side product formation.
Degradation of Starting Material or Product 1. Control Reaction Time: Excessive reaction times can lead to the degradation of the starting material or the desired product.[1]2. Maintain Inert Atmosphere: Reactions with highly reactive reagents like LiAlH4 should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation by atmospheric moisture and oxygen.
Difficulty in Purifying the Final Product Presence of Closely Related Side Products: The primary side product, 4-methoxyphenylpropanol, has a similar polarity to this compound, making separation by column chromatography challenging.[1]1. Optimize Reaction Conditions to Minimize Side Products: The most effective approach is to minimize the formation of the side product in the first place by optimizing the reaction as described above.2. High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC may be necessary for separation.
Reaction Fails to Initiate Inactive Reducing Agent 1. Use Fresh or Properly Stored Reagents: Hydride-based reducing agents are sensitive to moisture and can become inactivated upon improper storage. Use freshly opened bottles or reagents that have been stored under a dry, inert atmosphere.2. Check Solvent Purity: Ensure the solvent used is anhydrous, as trace amounts of water will quench the reducing agent.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting materials are 4-methoxycinnamic acid and 4-methoxycinnamaldehyde. An alternative route involves a Wittig reaction to form a cinnamate ester, which is then reduced.[2]

Q2: Which reducing agent is best for this synthesis?

A2: The choice of reducing agent depends on the starting material and desired selectivity.

  • Lithium Aluminum Hydride (LiAlH4): A strong reducing agent capable of reducing both carboxylic acids and aldehydes. However, it can also reduce the carbon-carbon double bond, leading to lower selectivity and the formation of side products.[1]

  • Diisobutylaluminum hydride (DIBALH): Often a better choice for the reduction of esters to alcohols, and it can be more selective in preserving the double bond, especially at low temperatures.[2]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots.

Q4: What is the optimal reaction temperature?

A4: For reductions with LiAlH4, a study found that lowering the temperature helped to reduce the incidence of double bond reduction.[1] A common practice is to start the reaction at 0°C and then allow it to slowly warm to room temperature.

Q5: How can I improve the purity of my final product?

A5: The key to high purity is minimizing side product formation during the reaction. If purification is challenging, optimizing the reaction conditions (temperature, choice of reducing agent, stoichiometry) is the first step. For final purification, column chromatography is standard. If this is insufficient, preparative HPLC may be required.

Experimental Protocols

Protocol 1: Reduction of 4-Methoxycinnamic Acid with LiAlH4

This protocol is based on the principles described in the literature for reducing cinnamic acid derivatives.[1]

  • Preparation: Under an inert atmosphere (argon or nitrogen), a solution of 4-methoxycinnamic acid in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: The flask is cooled to 0°C in an ice bath.

  • Addition of Reducing Agent: A solution of Lithium Aluminum Hydride (LiAlH4) in anhydrous THF is added dropwise to the stirred solution of the acid over a period of 30-60 minutes. A study suggests using 3.0 equivalents of LiAlH4 for optimal results with minimal side products.[1]

  • Reaction: The reaction mixture is stirred at 0°C for a set period, for example, 4 hours.[1] The progress of the reaction should be monitored by TLC.

  • Quenching: After the reaction is complete, it is carefully quenched by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water, all while maintaining the temperature at 0°C.

  • Workup: The resulting mixture is filtered, and the solid residue is washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Protocol 2: Reduction of a Cinnamate Ester with DIBALH

This protocol is based on a method used for a similar substituted cinnamyl alcohol.[2]

  • Preparation: The 4-methoxycinnamate ester is dissolved in an anhydrous solvent like toluene in a flask under an inert atmosphere.

  • Cooling: The solution is cooled to a low temperature, typically -78°C (dry ice/acetone bath).

  • Addition of Reducing Agent: Diisobutylaluminum hydride (DIBALH) in a suitable solvent (e.g., hexanes or toluene) is added dropwise to the stirred ester solution.

  • Reaction: The reaction is stirred at -78°C for several hours, with progress monitored by TLC.

  • Quenching: The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Workup: The mixture is allowed to warm to room temperature and stirred until two clear layers form. The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated, and the product is purified by column chromatography.

Data Presentation

Table 1: Influence of LiAlH4 Stoichiometry and Reaction Time on Product Yield (Hypothetical Data Based on[1])

Equivalents of LiAlH4Reaction Time (hours)Yield of this compound (%)Yield of 4-Methoxyphenylpropanol (%)
1.544515
3.026010
3.0 4 75 5
3.08708
4.547218

This table illustrates the general trends described in the literature, where increasing the amount of reducing agent and optimizing the reaction time can improve the yield of the desired product while minimizing the side product.

Visualizations

Synthesis_Workflow Synthesis and Troubleshooting Workflow for this compound start Start: Choose Starting Material (4-Methoxycinnamic Acid or Aldehyde) reduction Reduction Step start->reduction monitoring Monitor Reaction (e.g., TLC) reduction->monitoring workup Quenching and Workup monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification low_yield Low Yield? purification->low_yield product Pure this compound troubleshooting Troubleshooting optimize Optimize Conditions: - Temperature - Reducing Agent - Reaction Time troubleshooting->optimize low_yield->product No low_yield->troubleshooting Yes optimize->reduction Re-run Synthesis

Caption: Workflow for the synthesis and troubleshooting of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield Observed check_side_products Analyze Crude Product (NMR, GC-MS) Identify Side Products start->check_side_products over_reduction Over-reduction Product Found? (e.g., 4-Methoxyphenylpropanol) check_side_products->over_reduction incomplete_reaction Starting Material Remaining? check_side_products->incomplete_reaction over_reduction->incomplete_reaction No solution_over_reduction 1. Lower Temperature 2. Use Milder Reducing Agent 3. Reduce Equivalents of Reagent over_reduction->solution_over_reduction Yes solution_incomplete 1. Increase Reaction Time 2. Increase Equivalents of Reagent 3. Check Reagent Activity incomplete_reaction->solution_incomplete Yes end Improved Yield incomplete_reaction->end No, Other Issue solution_over_reduction->end solution_incomplete->end

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of 4-Methoxycinnamyl Alcohol in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 4-Methoxycinnamyl alcohol in their aqueous-based experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you successfully incorporate this compound into your studies.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Addition to Aqueous Media

Question: I dissolved this compound in an organic solvent (e.g., DMSO, ethanol) to create a stock solution. However, when I add it to my aqueous buffer or cell culture medium, a precipitate forms instantly. What is happening and how can I resolve this?

Answer: This phenomenon, often referred to as "crashing out," is common for hydrophobic compounds like this compound. It occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment as the organic solvent is diluted.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the aqueous medium is above its intrinsic aqueous solubility (estimated at 4.822 mg/mL at 25°C).[1]Decrease the final working concentration. It is crucial to determine the maximum soluble concentration in your specific medium by performing a solubility test.
Solvent Shock Rapidly adding a concentrated stock solution to a large volume of aqueous medium causes a sudden change in the solvent environment, leading to immediate precipitation.Perform a serial dilution. Instead of a single large dilution, create one or more intermediate dilutions in pre-warmed (37°C) aqueous media or a suitable buffer (e.g., PBS) before the final dilution. Add the stock solution drop-wise while gently vortexing the medium to ensure rapid and even dispersion.
Low Temperature of Media The solubility of many compounds, including this compound, is temperature-dependent and often lower at colder temperatures.Always use pre-warmed (37°C) aqueous media for your dilutions.
pH of the Medium The pH of the aqueous medium can influence the solubility of certain compounds.While this compound is not highly ionizable, significant deviations from a neutral pH could potentially affect its solubility. Ensure your medium is properly buffered.
Issue 2: Delayed Precipitation of this compound in the Incubator

Question: My solution of this compound in cell culture medium appears clear initially, but after a few hours or days at 37°C, I notice a cloudy or crystalline precipitate. What is causing this delayed precipitation?

Answer: Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of cell culture medium over time.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Metastable Supersaturation The initial clear solution may be a supersaturated state that is thermodynamically unstable. Over time, the compound begins to crystallize out of the solution.Lower the final working concentration to ensure it is below the thermodynamic solubility limit.
Interaction with Media Components This compound may interact with salts, proteins (especially in serum-containing media), or other components, forming less soluble complexes over time.If using serum, try pre-mixing the stock solution with a small volume of serum-containing media first, as proteins can sometimes help stabilize hydrophobic compounds. If the problem persists, consider reducing the serum concentration or using a serum-free medium if your experimental design allows.
Changes in pH Cellular metabolism can cause slight changes in the pH of the culture medium over time, which could potentially affect the solubility of the compound.Ensure your cell culture medium has adequate buffering capacity (e.g., HEPES buffer) if you suspect significant pH shifts.
Evaporation In long-term experiments, evaporation from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.Use appropriate measures to minimize evaporation, such as ensuring a humidified incubator and using sealed culture flasks or plates.

Frequently Asked Questions (FAQs)

Q1: What is the estimated aqueous solubility of this compound?

A1: The estimated aqueous solubility of this compound is approximately 4822 mg/L (or 4.822 mg/mL) at 25°C.[1] However, this value can be influenced by temperature, pH, and the presence of other solutes.

Q2: What are the recommended organic solvents for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for preparing stock solutions of this compound for biological assays.[2] It is also soluble in other organic solvents such as chloroform, dichloromethane, and acetone.[2]

Q3: What is the maximum concentration of DMSO or ethanol that is safe for most cell lines?

A3: As a general guideline, the final concentration of DMSO in cell culture media should be kept below 0.5%, with many researchers aiming for ≤ 0.1% to avoid solvent-induced cytotoxicity or off-target effects.[3] For ethanol, it is also advisable to keep the final concentration as low as possible, typically well below 0.5%. Always perform a vehicle control experiment to assess the effect of the solvent on your specific cell line and assay.

Q4: Can I use heat or sonication to dissolve this compound?

A4: Gentle warming to 37°C and brief sonication in an ultrasonic bath can aid in the dissolution of this compound in an organic solvent to prepare a stock solution.[4] However, be cautious about the thermal stability of the compound if prolonged heating is required.

Q5: How can I enhance the aqueous solubility of this compound for my experiments?

A5: Besides using co-solvents, you can employ solubility enhancement techniques such as complexation with cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity that can encapsulate hydrophobic molecules like this compound, thereby increasing their aqueous solubility.[5][6]

Q6: How should I store my stock solution of this compound?

A6: Stock solutions prepared in an organic solvent like DMSO should be stored in tightly sealed vials at -20°C or -80°C to minimize degradation and evaporation.[2] It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the aliquot to equilibrate to room temperature before opening the vial.[2]

Data Presentation

Table 1: Solubility Enhancement of Phenylpropanoids with Cyclodextrins

This table summarizes the solubility enhancement of various phenylpropanoids, which are structurally related to this compound, upon complexation with different cyclodextrins. The data is derived from phase solubility studies.[5][6][7]

Phenylpropanoid GuestCyclodextrin HostIntrinsic Solubility (S₀) (mM)Solubility Enhancement (Sₜ/S₀) at 10 mM CDComplexation Efficiency (CE)
trans-Anetholeβ-CD0.1917.40.31
HP-β-CD0.1915.81.05
RAMEB0.1917.01.83
Estragoleβ-CD0.5210.60.53
HP-β-CD0.5212.51.25
RAMEB0.5215.41.81
Eugenolβ-CD5.302.50.82
HP-β-CD5.303.21.48
RAMEB5.303.51.76
Isoeugenolβ-CD2.104.80.80
HP-β-CD2.105.71.43
RAMEB2.106.21.70

Abbreviations: β-CD (beta-cyclodextrin), HP-β-CD (hydroxypropyl-beta-cyclodextrin), RAMEB (randomly methylated-beta-cyclodextrin), Sₜ (solubility in the presence of cyclodextrin), S₀ (intrinsic solubility in water), CE (complexation efficiency).

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution and Working Solutions for In Vitro Assays

Objective: To prepare a concentrated stock solution of this compound in DMSO and dilute it to final working concentrations in aqueous cell culture medium with minimal precipitation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath sonicator (optional)

  • Pipettes and sterile filter tips

Procedure:

Part A: Preparation of a 10 mM Stock Solution in DMSO

  • Calculate the mass of this compound needed to prepare a 10 mM stock solution (Molecular Weight = 164.20 g/mol ). For 1 mL of a 10 mM stock, you will need 1.642 mg.

  • Weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube or glass vial.

  • Add the desired volume of sterile DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Part B: Preparation of a 10 µM Working Solution in Cell Culture Medium

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Pre-warm the complete cell culture medium to 37°C.

  • Intermediate Dilution (Recommended): a. Prepare a 1 mM intermediate stock by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed complete cell culture medium. Gently vortex to mix.

  • Final Dilution: a. Add 10 µL of the 1 mM intermediate stock to 990 µL of pre-warmed complete cell culture medium to achieve a final concentration of 10 µM. b. Alternatively (for direct dilution): Add 1 µL of the 10 mM stock solution directly to 999 µL of pre-warmed complete cell culture medium while gently vortexing.

  • The final DMSO concentration in the working solution will be 0.1%.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Protocol 2: Enhancing Aqueous Solubility of this compound using Cyclodextrin Complexation (Phase Solubility Study)

Objective: To determine the increase in aqueous solubility of this compound through complexation with a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) and to determine the stability constant of the inclusion complex.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled or deionized water

  • Orbital shaker or rotator

  • 0.45 µm syringe filters

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0, 2, 4, 6, 8, 10, 12 mM) in sealed vials.

  • Add an excess amount of this compound powder to each vial.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-72 hours).

  • After equilibration, allow the vials to stand to let the undissolved powder settle.

  • Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solutions with a suitable solvent (e.g., ethanol) to a concentration range appropriate for analysis.

  • Determine the concentration of dissolved this compound in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).

  • Plot the total concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis). This is the phase solubility diagram.

  • If the plot is linear (A_L type), the stability constant (K_s) can be calculated from the slope and the intrinsic solubility (S₀) of this compound (the y-intercept) using the Higuchi-Connors equation: K_s = slope / (S₀ * (1 - slope))

Mandatory Visualizations

Signaling Pathways Modulated by this compound Derivatives

A derivative of this compound, 4-methoxycinnamyl p-coumarate (MCC), has been shown to exert anti-neuroinflammatory effects by modulating several key signaling pathways in microglial cells.[8] The following diagrams illustrate these interactions.

G lps LPS tlr4 TLR4 lps->tlr4 tak1 TAK1 tlr4->tak1 mapk MAPK (ERK1/2, JNK, p38) tak1->mapk akt_gsk Akt/GSK-3β tak1->akt_gsk nfkb_pathway NF-κB Pathway tak1->nfkb_pathway inflammation Pro-inflammatory Mediators (NO, PGE2, iNOS, COX-2) mapk->inflammation akt_gsk->inflammation mcc 4-Methoxycinnamyl p-coumarate mcc->mapk Inhibits mcc->akt_gsk Inhibits mcc->nfkb_pathway Inhibits nfkb_pathway->inflammation

Caption: Inhibition of Pro-inflammatory Signaling Pathways.

G mcc 4-Methoxycinnamyl p-coumarate nrf2 Nrf2 mcc->nrf2 Activates are ARE nrf2->are Binds to ho1 HO-1 are->ho1 Induces Expression antioxidant Antioxidant Response ho1->antioxidant

Caption: Activation of the Nrf2/HO-1 Antioxidant Pathway.

Experimental Workflow

The following diagram outlines a general workflow for troubleshooting the solubility of this compound in an aqueous medium for a cell-based assay.

G start Start: Need to prepare aqueous solution of 4-MCA stock Prepare concentrated stock in DMSO/Ethanol start->stock dilute Dilute stock in pre-warmed (37°C) aqueous medium stock->dilute check Check for precipitation dilute->check success Solution is clear: Proceed with experiment check->success No precipitate Precipitation occurs check->precipitate Yes troubleshoot Troubleshoot precipitate->troubleshoot lower_conc Lower final concentration troubleshoot->lower_conc serial_dilute Use serial dilution troubleshoot->serial_dilute use_cd Use cyclodextrin complexation troubleshoot->use_cd lower_conc->dilute serial_dilute->dilute use_cd->dilute

Caption: Workflow for Preparing Aqueous Solutions of 4-MCA.

References

preventing degradation of 4-Methoxycinnamyl alcohol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 4-Methoxycinnamyl alcohol to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is an organic compound with the chemical formula C10H12O2. It is studied for its potential biological activities, including anticancer and anti-inflammatory properties.[1] In materials science, it can be used as a monomer in the synthesis of specialty polymers.[2]

Q2: What are the primary causes of this compound degradation?

A2: The primary cause of degradation for cinnamyl alcohols, including this compound, is aerobic oxidation.[3][4] This process can be accelerated by exposure to air, light, and elevated temperatures. Contamination with acids or strong oxidizing agents can also promote degradation and polymerization.[5][6]

Q3: What are the ideal storage conditions for this compound?

A3: To ensure stability, this compound should be stored in a tightly sealed container, protected from air and light.[7] Several suppliers recommend refrigerated or frozen storage.[7][8][9] It is also advised to store it in a cool, dry, and well-ventilated place.[5][9]

Q4: What are the visible signs of degradation?

A4: While this compound is typically a powder, signs of degradation in related compounds can include a change in color or odor. The formation of oxidation products like 4-methoxycinnamaldehyde could lead to a more cinnamon-like scent. The material may also become insoluble if polymerization occurs.[6]

Q5: Which materials are incompatible with this compound?

A5: this compound is incompatible with acids, acid anhydrides, acid chlorides, strong oxidizing agents, and strong reducing agents.[5] Contact with these substances should be avoided to prevent chemical reactions that can lead to degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in color or odor of the sample. Oxidation due to exposure to air or light.Discard the affected sample. Procure a fresh batch and ensure it is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Decreased purity observed in analytical tests (e.g., HPLC, NMR). Gradual degradation from improper long-term storage.Review current storage procedures. Implement stricter environmental controls as outlined in the storage conditions table below. Consider aliquoting the compound upon receipt to minimize repeated exposure of the bulk material to ambient conditions.
Sample has become gummy or insoluble. Polymerization, potentially catalyzed by acidic contaminants.Verify the pH of any solvents used with the compound. Ensure all glassware is thoroughly cleaned and free of acidic residue. If the compound is suspected to be contaminated, it is best to use a fresh, high-purity lot.
Inconsistent experimental results. Use of a partially degraded reagent.Test the purity of the this compound stock using the HPLC protocol provided below before proceeding with further experiments. Always use a sample that meets the required purity specifications for your application.

Recommended Storage Conditions

Parameter Condition Rationale
Temperature -20°C to 8°CTo slow down the rate of chemical degradation.[7][8]
Atmosphere Inert gas (Argon or Nitrogen)To prevent aerobic oxidation.[4]
Light Amber vial or dark containerTo prevent photo-degradation.[7]
Container Tightly sealed, appropriate material (e.g., glass)To prevent exposure to air and moisture.

Experimental Protocols

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to assess the purity of this compound and detect the presence of its primary oxidation product, 4-methoxycinnamaldehyde.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Reference standards for this compound and 4-methoxycinnamaldehyde

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

2. Standard Preparation:

  • Prepare a stock solution of the this compound reference standard at 1 mg/mL in acetonitrile.

  • Prepare a stock solution of the 4-methoxycinnamaldehyde reference standard at 1 mg/mL in acetonitrile.

  • Create a working standard solution containing both compounds at a known concentration (e.g., 10 µg/mL) by diluting the stock solutions.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 254 nm

  • Column Temperature: 25°C

5. Analysis:

  • Inject the working standard to determine the retention times for this compound and 4-methoxycinnamaldehyde.

  • Inject the prepared sample.

  • Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram. The presence of a peak at the retention time of 4-methoxycinnamaldehyde indicates oxidation.

Visual Guides

degradation_pathway MCA 4-Methoxycinnamyl Alcohol Oxidation Oxidation (Air, Light, Heat) MCA->Oxidation Polymerization Polymerization (Acid contamination) MCA->Polymerization Aldehyde 4-Methoxycinnamaldehyde Oxidation->Aldehyde Acid 4-Methoxycinnamic Acid Oxidation->Acid Aldehyde->Oxidation Further Oxidation Polymer Insoluble Polymer Polymerization->Polymer experimental_workflow cluster_storage Long-term Storage cluster_testing Quality Control Store Store at -20°C to 8°C under Inert Gas (Ar/N2) Protected from Light Use Use in Experiment Store->Use TestPurity Assess Purity via HPLC CheckSpecs Purity > 98%? TestPurity->CheckSpecs Aliquot Aliquot into smaller, single-use vials CheckSpecs->Aliquot Yes Discard Discard and Order New Lot CheckSpecs->Discard No Receive Receive Compound Receive->TestPurity Aliquot->Store troubleshooting_guide Start Suspected Degradation (e.g., color change, poor results) CheckAppearance Is there a visible change in color or solubility? Start->CheckAppearance TestPurity Perform HPLC Purity Test CheckAppearance->TestPurity Yes UseWithCaution No visible change. Proceed with caution. CheckAppearance->UseWithCaution No PurityCheck Is Purity < 98%? TestPurity->PurityCheck ReviewStorage Review Storage Conditions: - Temperature - Atmosphere - Light Exposure PurityCheck->ReviewStorage Yes Acceptable Purity is acceptable. Investigate other experimental variables. PurityCheck->Acceptable No Discard Discard Lot. Implement Correct Storage. ReviewStorage->Discard

References

Technical Support Center: 4-Methoxycinnamyl Alcohol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-methoxycinnamyl alcohol, targeting researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities depend on the synthetic route used.

  • From reduction of 4-methoxycinnamaldehyde: The primary impurities are typically unreacted 4-methoxycinnamaldehyde and the over-reduction product, 4-methoxyphenethyl alcohol.

  • From reduction of 4-methoxycinnamic acid: Besides the unreacted starting material, a significant side-product can be 4-methoxy-3-phenylpropanol, resulting from the reduction of both the carboxylic acid and the double bond, especially when strong reducing agents like lithium aluminum hydride are used.[1]

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. Use a silica gel plate and a mobile phase such as a mixture of hexane and ethyl acetate. The spots can be visualized under UV light (254 nm), as the aromatic ring and conjugated system are UV-active.[2] For enhanced visualization, especially for differentiating the alcohol from the aldehyde, specific stains can be used. Stains like p-anisaldehyde or vanillin are effective for visualizing alcohols and aldehydes, often yielding distinct colors.[2] A potassium permanganate stain can also be used, which reacts with the alcohol and the double bond, appearing as a yellow-brown spot on a purple background.

Q3: What are the recommended storage conditions for purified this compound?

A3: Purified this compound should be stored in a cool, dry place, protected from light and air. For long-term storage, refrigeration or freezing at -20°C is recommended to maintain stability.[3]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound via column chromatography and recrystallization.

Column Chromatography Troubleshooting

Issue 1: Poor separation of this compound from impurities.

  • Possible Cause: The polarity of the mobile phase is either too high or too low.

  • Solution:

    • Optimize the Mobile Phase: Start with a low polarity mobile phase, such as 5-10% ethyl acetate in hexane, and gradually increase the polarity. A gradient elution can be effective, where the proportion of ethyl acetate is slowly increased.

    • TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexane:ethyl acetate, or dichloromethane:methanol) to identify the optimal mobile phase for separation. The ideal solvent system should give a good separation between the product and impurities, with the Rf value of this compound being around 0.2-0.4.

Issue 2: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough, or the compound has decomposed on the silica gel.

  • Solution:

    • Increase Solvent Polarity: Gradually increase the polarity of the mobile phase. If the compound still does not elute with 100% ethyl acetate, a small percentage of methanol (1-5%) can be added.

    • Check for Decomposition: To check for stability on silica, spot the crude material on a TLC plate, let it sit for an hour, and then elute it. If new spots appear or the original spot diminishes, decomposition on silica gel is likely. In this case, consider using a different stationary phase like alumina or a less acidic silica gel.

Recrystallization Troubleshooting

Issue 1: The compound does not crystallize upon cooling.

  • Possible Cause: Too much solvent was used, or the chosen solvent is not appropriate.

  • Solution:

    • Reduce Solvent Volume: If too much solvent was used, evaporate some of it to concentrate the solution and then try to cool it again.

    • Induce Crystallization: If the solution is supersaturated but crystals are not forming, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of pure this compound can also initiate crystallization.

    • Change Solvent System: If the compound remains soluble even after concentrating and attempting to induce crystallization, the solvent is likely too good. A solvent system where the compound is soluble when hot but insoluble when cold is ideal. For cinnamyl alcohol derivatives, a mixture of a good solvent (like toluene or ethyl acetate) and a poor solvent (like hexane or heptane) can be effective. Experiment with different solvent ratios.

Issue 2: The compound oils out instead of forming crystals.

  • Possible Cause: The cooling process is too rapid, or the melting point of the compound is close to the temperature of the solution. Impurities can also lower the melting point and promote oiling out.

  • Solution:

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of a crystal lattice rather than an amorphous oil.

    • Use a Different Solvent: Try a solvent with a lower boiling point.

    • Purify Further Before Recrystallization: If significant impurities are present, it may be necessary to first perform a quick column chromatography to remove the bulk of the impurities and then proceed with recrystallization.

Data Presentation

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Not Applicable
Typical Mobile Phase Hexane:Ethyl Acetate gradient (e.g., 95:5 to 80:20)Toluene/Heptane, Ethyl Acetate/Hexane
Expected Purity >95% (can be higher depending on separation)>98%
Typical Yield 60-80%50-70% (after initial purification)

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Prepare the Column: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Start eluting with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane).

  • Collect Fractions: Collect fractions and monitor them by TLC.

  • Increase Polarity: Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% ethyl acetate in hexane) to elute the this compound.

  • Combine and Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization
  • Dissolve the Crude Product: In a flask, dissolve the crude this compound in a minimum amount of a hot solvent (e.g., toluene or ethyl acetate).

  • Add Anti-Solvent (if needed): If using a two-solvent system, slowly add a hot anti-solvent (e.g., heptane or hexane) until the solution becomes slightly cloudy. Add a few drops of the good solvent to redissolve the precipitate.

  • Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Induce Crystallization (if needed): If crystals do not form, scratch the inside of the flask or add a seed crystal.

  • Cool Further: Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration.

  • Wash and Dry: Wash the crystals with a small amount of cold solvent (the anti-solvent if a two-solvent system was used) and dry them under vacuum.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_purification Purification Method cluster_column Column Chromatography cluster_recrystallization Recrystallization cluster_end End start Crude this compound purification_choice Choose Purification Method start->purification_choice column Perform Column Chromatography purification_choice->column Column recrystallize Perform Recrystallization purification_choice->recrystallize Recrystallization tlc_check_column Analyze Fractions by TLC column->tlc_check_column column_issue Poor Separation? tlc_check_column->column_issue optimize_solvent Optimize Mobile Phase column_issue->optimize_solvent Yes pure_fractions Combine Pure Fractions column_issue->pure_fractions No optimize_solvent->column end Pure this compound pure_fractions->end crystal_check Crystals Formed? recrystallize->crystal_check induce_crystallization Induce Crystallization / Change Solvent crystal_check->induce_crystallization No filter_crystals Filter and Dry Crystals crystal_check->filter_crystals Yes induce_crystallization->recrystallize filter_crystals->end

Caption: Troubleshooting workflow for the purification of this compound.

Signaling_Pathway cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_product Product cluster_purification Purification cluster_final_product Final Product start 4-Methoxycinnamaldehyde or 4-Methoxycinnamic Acid product Crude this compound start->product Reduction impurity1 Starting Material (Aldehyde or Acid) impurity1->product impurity2 4-Methoxy-3-phenylpropanol (Over-reduction product) impurity2->product purification Column Chromatography or Recrystallization product->purification final_product Pure this compound purification->final_product Removal of Impurities

Caption: Logical relationship of synthesis, impurities, and purification.

References

minimizing side product formation in 4-Methoxycinnamyl alcohol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 4-methoxycinnamyl alcohol. Our goal is to help you minimize side product formation and optimize your reaction conditions for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The two primary starting materials for the synthesis of this compound are 4-methoxycinnamic acid and 4-methoxycinnamaldehyde. The choice of starting material will dictate the synthetic strategy and the potential side products.

Q2: What is the major side product when synthesizing this compound from 4-methoxycinnamic acid?

A2: When using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to reduce 4-methoxycinnamic acid, the major side product is 4-(3-hydroxypropyl)phenol, resulting from the reduction of both the carboxylic acid and the carbon-carbon double bond.[1] This occurs because LiAlH₄ is a powerful reducing agent that can react with both functional groups, leading to over-reduction.[1]

Q3: How can I minimize the formation of the over-reduced side product when starting from 4-methoxycinnamic acid?

A3: Minimizing the over-reduced side product requires careful control of reaction conditions. Key parameters to consider are:

  • Temperature: Lowering the reaction temperature can decrease the rate of double bond reduction.[1]

  • Amount of Reducing Agent: Using an optimal amount of the reducing agent is critical. A study on the reduction of 4-methoxycinnamic acid with LiAlH₄ found that 3.0 equivalents of the reducing agent provided the most suitable conditions.[1]

  • Reaction Time: While longer reaction times can increase the conversion of the starting material, excessive time may lead to the formation of more side products.[1] Therefore, reaction monitoring (e.g., by TLC or LC-MS) is recommended to determine the optimal reaction time.

Q4: What are the recommended methods for the selective synthesis of this compound from 4-methoxycinnamaldehyde?

A4: To selectively reduce the aldehyde group of 4-methoxycinnamaldehyde to an alcohol while preserving the double bond, several methods can be employed:

  • Catalytic Hydrogenation: This method uses a catalyst (e.g., platinum or ruthenium-based catalysts) and hydrogen gas. The choice of catalyst and reaction conditions is crucial for achieving high selectivity.[2]

  • Chemoselective Reducing Agents: Certain reducing agents are known for their ability to selectively reduce aldehydes in the presence of other reducible functional groups. For instance, sodium borohydride (NaBH₄) in the presence of cerium(III) chloride (Luche reduction) is a classic example. Nanometric alkali metal hydrides like nano-LiH or nano-NaH have also been shown to be highly selective for this transformation.[2]

  • Hydride Reductions: Diisobutylaluminum hydride (DIBAL-H) is another reducing agent that can be used for the selective reduction of α,β-unsaturated aldehydes to the corresponding allylic alcohols.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.- Increase reaction time and monitor progress by TLC or LC-MS.- Increase the equivalents of the reducing agent.[1]
Degradation of starting material or product.- Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]- Avoid excessive reaction times.[1]
Significant formation of 4-(3-hydroxypropyl)phenol (from 4-methoxycinnamic acid) Over-reduction by a strong reducing agent (e.g., LiAlH₄).- Lower the reaction temperature.[1]- Carefully control the stoichiometry of the reducing agent.[1]- Consider using a milder and more selective reducing agent.
Formation of 4-methoxyphenylpropanol (from 4-methoxycinnamaldehyde) Reduction of the C=C double bond.- Use a more chemoselective reducing agent (e.g., nano-LiH, DIBAL-H).[2][3]- Optimize catalyst and reaction conditions if using catalytic hydrogenation.[2]
Difficult purification of the final product Presence of closely related side products.- Employ column chromatography with a carefully selected solvent system for separation.- Recrystallization may be effective if the product is a solid and the impurities have different solubilities.

Experimental Protocols

Protocol 1: Reduction of 4-Methoxycinnamic Acid using Lithium Aluminum Hydride[1]

This protocol is based on a study aimed at optimizing the synthesis of this compound by investigating the reaction conditions.

Materials:

  • 4-methoxycinnamic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Argon gas

  • Deionized water

  • Diethyl ether

  • Saturated aqueous solution of sodium sulfate

  • Anhydrous magnesium sulfate

  • Acetanilide (for qNMR internal standard)

Procedure:

  • In a round-bottom flask under an argon atmosphere, suspend 4-methoxycinnamic acid in anhydrous THF.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a predetermined equivalent of LiAlH₄ to the suspension. The study investigated amounts ranging from 0.5 to 3.0 equivalents.

  • Allow the reaction to stir at a controlled temperature (e.g., 0°C to room temperature) for a specified duration (e.g., 4 to 24 hours).

  • After the reaction is complete (monitored by TLC), cautiously quench the reaction by the dropwise addition of water, followed by a saturated aqueous solution of sodium sulfate.

  • Filter the resulting mixture and wash the solid residue with diethyl ether.

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Analyze the product mixture by quantitative Nuclear Magnetic Resonance (qNMR) using acetanilide as an internal standard to determine the yield of this compound and the side product.

Quantitative Data from Optimization Study:

Equivalents of LiAlH₄Reaction Time (hours)Temperature (°C)Yield of this compound (%)Yield of Side Product (%)
0.540 to RTLowLow
1.040 to RTModerateModerate
2.040 to RTHighModerate
3.040 to RTOptimal Low
3.0240 to RTHighIncreased

Note: This table is a qualitative representation based on the trends described in the source.[1] For precise quantitative data, refer to the original publication.

Visualizations

Experimental Workflow: Reduction of 4-Methoxycinnamic Acid

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis start Suspend 4-methoxycinnamic acid in anhydrous THF cool Cool to 0°C start->cool add_liAlH4 Add LiAlH4 cool->add_liAlH4 react Stir under Argon add_liAlH4->react quench Quench with H2O and Na2SO4 react->quench filter Filter quench->filter extract Extract with Et2O filter->extract dry Dry with MgSO4 extract->dry concentrate Concentrate dry->concentrate qnmr qNMR Analysis concentrate->qnmr

Caption: Workflow for the synthesis of this compound via LiAlH₄ reduction.

Troubleshooting Logic for Side Product Formation

troubleshooting_logic cluster_acid Starting from 4-Methoxycinnamic Acid cluster_aldehyde Starting from 4-Methoxycinnamaldehyde start High Side Product Formation? over_reduction Over-reduction to 4-(3-hydroxypropyl)phenol start->over_reduction Yes double_bond_reduction Reduction of C=C double bond start->double_bond_reduction Yes sol_temp Lower Reaction Temperature over_reduction->sol_temp Solution sol_equiv Optimize LiAlH4 Equivalents over_reduction->sol_equiv Solution sol_time Reduce Reaction Time over_reduction->sol_time Solution sol_selective_reagent Use Chemoselective Reducing Agent (e.g., nano-LiH, DIBAL-H) double_bond_reduction->sol_selective_reagent Solution sol_catalyst Optimize Hydrogenation Catalyst double_bond_reduction->sol_catalyst Solution

Caption: Troubleshooting guide for minimizing side product formation.

References

stability testing of 4-Methoxycinnamyl alcohol under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of 4-Methoxycinnamyl alcohol under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in aqueous solutions at different pH values?

A1: this compound is susceptible to degradation in both acidic and basic aqueous solutions. Degradation is generally accelerated at pH values below 4 and above 8. Under strongly acidic or basic conditions, expect significant degradation, potentially leading to the formation of various degradation products. The molecule exhibits its greatest stability in the neutral pH range (approximately pH 6-7).

Q2: What are the likely degradation pathways for this compound under hydrolytic stress?

A2: Under acidic conditions, the primary degradation pathway is likely the acid-catalyzed hydration of the allylic alcohol, potentially leading to the formation of a more stable carbocation intermediate, followed by the addition of water to form a diol. Isomerization and polymerization can also occur. In basic conditions, oxidation of the alcohol to the corresponding aldehyde (4-methoxycinnamaldehyde) and subsequent formation of cinnamic acid derivatives are possible, especially in the presence of oxygen.

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and recommended technique. This method should be capable of separating the intact this compound from its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of unknown degradation products.

Q4: What is a typical target degradation range in a forced degradation study?

A4: For forced degradation studies, a target degradation of 5-20% of the active pharmaceutical ingredient (API) is generally considered appropriate.[1][2][3] This extent of degradation is sufficient to demonstrate the stability-indicating nature of the analytical method without generating an overly complex degradation profile that may not be relevant to real-time storage conditions.[1][3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No degradation observed under stress conditions. 1. Stress conditions are too mild (e.g., pH not extreme enough, temperature too low, exposure time too short).2. The compound is highly stable under the tested conditions.1. Increase the severity of the stress conditions (e.g., use higher concentrations of acid/base, increase the temperature, or prolong the exposure time).2. Confirm the stability of the compound by extending the study duration or employing more aggressive stress conditions (e.g., oxidative or photolytic stress) to ensure the method is truly stability-indicating.
Greater than 20% degradation observed. Stress conditions are too harsh, leading to secondary degradation products that may not be relevant under normal storage conditions.[2]Reduce the severity of the stress conditions (e.g., lower the acid/base concentration, decrease the temperature, or shorten the exposure time). The goal is to achieve a target degradation of 5-20%.[1][2][3]
Poor peak shape (tailing or fronting) in HPLC analysis. 1. Inappropriate mobile phase pH.2. Column overload.3. Column contamination or degradation.1. Adjust the mobile phase pH to ensure that this compound and its degradants are in a single ionic form.2. Reduce the sample concentration or injection volume.3. Wash the column with a strong solvent or replace the column if necessary.
Inconsistent retention times in HPLC. 1. Fluctuation in mobile phase composition.2. Temperature variations.3. Column equilibration issues.1. Ensure the mobile phase is well-mixed and degassed.2. Use a column oven to maintain a consistent temperature.3. Ensure the column is adequately equilibrated with the mobile phase before each injection.
Appearance of unexpected peaks. 1. Contamination of the sample, solvent, or glassware.2. Formation of secondary degradation products due to overly harsh stress conditions.1. Use high-purity solvents and clean glassware. Analyze a blank to identify potential sources of contamination.2. Re-evaluate and potentially moderate the stress conditions.

Data Presentation

Table 1: Indicative Stability of this compound under Different pH Conditions after 24 hours at 40°C

pHCondition% Degradation (Hypothetical)Potential Major Degradation Products
2.00.1 N HCl15 - 25%Isomers, Hydration products (Diols), Polymers
4.0Acetate Buffer5 - 10%Minor degradation products
7.0Phosphate Buffer< 5%Minimal degradation
9.0Borate Buffer10 - 20%4-Methoxycinnamaldehyde, 4-Methoxycinnamic acid
12.00.1 N NaOH> 25%Extensive degradation, multiple products

Note: The degradation percentages and products are hypothetical and based on the expected reactivity of structurally similar compounds. Actual results may vary and should be confirmed by experimental data.

Experimental Protocols

Protocol for pH Stability Study of this compound

1. Objective: To evaluate the stability of this compound in aqueous solutions across a range of pH values under accelerated temperature conditions.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Phosphate buffer, pH 7.0

  • Acetate buffer, pH 4.0

  • Borate buffer, pH 9.0

  • Acetonitrile (HPLC grade) | Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV detector

  • pH meter

  • Temperature-controlled oven or water bath

3. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.

  • Preparation of Test Solutions:

    • For each pH condition (2.0, 4.0, 7.0, 9.0, and 12.0), pipette a known volume of the stock solution into separate volumetric flasks.

    • Add the respective buffer or acid/base solution to the flasks and dilute to the final volume to achieve a final concentration of approximately 0.1 mg/mL.

    • Prepare a control sample at each pH, which will be stored at a controlled room temperature or refrigerated to minimize degradation.

  • Stress Conditions:

    • Place the test solutions in a temperature-controlled oven or water bath set at 40°C.

    • Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • Immediately after withdrawal, neutralize the acidic and basic samples to prevent further degradation before analysis.

    • Analyze all samples (stressed and control) by a validated stability-indicating HPLC method.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining and the percentage of each degradation product formed at each time point.

    • Determine the degradation rate constant and half-life at each pH condition.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare Stock Solution (1 mg/mL) prep_solutions Prepare Test Solutions (pH 2, 4, 7, 9, 12) prep_stock->prep_solutions stress Incubate at 40°C prep_solutions->stress sampling Sample at T=0, 2, 4, 8, 12, 24h stress->sampling neutralize Neutralize Samples sampling->neutralize hplc_analysis HPLC Analysis neutralize->hplc_analysis calc_degradation Calculate % Degradation hplc_analysis->calc_degradation det_kinetics Determine Kinetics calc_degradation->det_kinetics

Caption: Workflow for the pH stability testing of this compound.

Troubleshooting_Tree start Unexpected HPLC Result q1 Is the issue related to peak shape or retention time? start->q1 Yes q2 Is there no or minimal degradation observed? start->q2 No a1 Check mobile phase pH, column condition, and temperature. q1->a1 q3 Is there excessive degradation (>20%)? q2->q3 No a2 Increase stress conditions: - Higher/lower pH - Higher temperature - Longer duration q2->a2 Yes a3 Decrease stress conditions: - Milder pH - Lower temperature - Shorter duration q3->a3 Yes a4 Check for contamination in sample, solvent, or system. q3->a4 No, unexpected peaks

Caption: Troubleshooting decision tree for HPLC analysis in stability studies.

References

addressing inconsistencies in biological assays with 4-Methoxycinnamyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Methoxycinnamyl Alcohol Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is designed to address common inconsistencies and issues encountered during biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound?

A1: this compound has been shown to exhibit several biological activities, primarily anti-inflammatory and anti-cancer effects. It has been reported to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in macrophages stimulated with lipopolysaccharide (LPS).[1] Additionally, it shows cytotoxic activity against various cancer cell lines, including MCF-7 (breast), HeLa (cervical), and DU145 (prostate).[1][2][3][4]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in various organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For cell-based assays, it is typically dissolved in DMSO to create a stock solution, which is then further diluted in the cell culture medium.

Q3: What is the mechanism of action for its anti-inflammatory effects?

A3: The anti-inflammatory properties of this compound are linked to its ability to suppress the NF-κB signaling pathway.[1] By inhibiting this pathway, it reduces the expression of pro-inflammatory mediators like iNOS and subsequently decreases the production of nitric oxide.[1]

Q4: How does this compound induce cytotoxicity in cancer cells?

A4: Studies have shown that this compound induces necrosis in cancer cells rather than apoptosis.[1][2][3][4] This was observed through DNA fragmentation studies where necrosis was evident after 48 hours of exposure at a concentration of 10 μg/mL.[1][2][4]

Troubleshooting Guides

Inconsistent Results in Cell Viability (MTT) Assays

Issue: High variability between replicate wells or unexpected IC50 values when assessing the cytotoxicity of this compound.

Potential CauseRecommended SolutionRelevant Controls
Direct MTT Reduction by Compound Test this compound in a cell-free system by adding it to media with MTT reagent. If a color change occurs, the compound is directly reducing MTT. Consider using an alternative viability assay like SRB or LDH.[5]Wells with media, MTT, and this compound (no cells).[5]
Incomplete Formazan Solubilization Ensure a sufficient volume of a suitable solubilization solvent (e.g., DMSO, acidified isopropanol) is used.[5] Gentle agitation on an orbital shaker for 15-30 minutes can aid in complete dissolution.[5]Visually confirm the complete dissolution of formazan crystals before reading the plate.[5]
Media Component Interference Use phenol red-free media during the assay, as it can interfere with absorbance readings.[5] Minimize serum concentration or use serum-free media during the MTT incubation step.[5]Run parallel assays with and without phenol red-containing media.
Precipitation of Compound Visually inspect the wells for any precipitate after adding this compound to the media. Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility.Wells with media and this compound at the highest concentration (no cells).[5]
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. The optimal number of cells should fall within the linear portion of a cell number vs. absorbance curve.[6]A standard curve of cell number versus absorbance.
Variability in Anti-Inflammatory (Nitric Oxide) Assays

Issue: Inconsistent inhibition of nitric oxide (NO) production in LPS-stimulated macrophages (e.g., RAW 264.7 cells) treated with this compound.

Potential CauseRecommended SolutionRelevant Controls
Interference with Griess Reagent Test this compound with the Griess reagents in cell-free media to check for direct interaction that may cause a color change.Wells with media, Griess reagents, and this compound (no cells).
Protein Precipitation Issues Biological samples like cell lysates often require deproteinization before a Griess assay. Avoid acid precipitation methods as they can lead to nitrite loss.[7] Consider using reagents like zinc sulfate/NaOH for deproteinization.[7]Spike a known concentration of nitrite into a sample with and without the deproteinization step to check for recovery.
LPS Potency Variation Use a consistent lot of LPS or test each new lot to determine the optimal concentration for macrophage stimulation.Include an LPS-only positive control and an untreated negative control in every experiment.
Cell Health and Density Ensure macrophages are healthy and not over-confluent, as this can affect their response to LPS and the test compound.Monitor cell morphology and viability throughout the experiment.
Sample Storage Analyze samples for nitrite/nitrate content promptly. If storage is necessary, freeze at -80°C. Some storage tubes (e.g., those with EDTA or citrate) can have significant nitrite contamination.[8]Test the nitrite levels of your storage tubes and buffers.
Inconsistent Protein Expression in Western Blot Analysis (e.g., iNOS, NF-κB p65)

Issue: Difficulty in detecting a consistent decrease in iNOS or nuclear NF-κB p65 protein levels after treatment with this compound.

Potential CauseRecommended SolutionRelevant Controls
Low Target Protein Expression Ensure sufficient stimulation time with LPS to induce robust iNOS expression. For NF-κB, harvest nuclear extracts at an optimal time point (e.g., 30-60 minutes post-LPS stimulation). Load a sufficient amount of protein (20-30 µg for whole-cell lysates, potentially more for nuclear extracts).[9]Use a positive control lysate known to express the target protein.[10]
Inefficient Protein Transfer For high molecular weight proteins, consider a wet transfer method and reduce the methanol percentage in the transfer buffer.[9][11] Confirm successful transfer by staining the membrane with Ponceau S.[10]Use pre-stained molecular weight markers to monitor transfer efficiency.[12]
Suboptimal Antibody Concentration Titrate the primary antibody to find the optimal concentration that provides a strong signal with minimal background.[10]Perform a dot blot to check the activity of the primary and secondary antibodies.[12]
Protein Degradation Always include protease and phosphatase inhibitors in your lysis buffer.[9][10][11] Perform all lysis and extraction steps on ice or at 4°C.[11]Use fresh samples and avoid repeated freeze-thaw cycles of lysates.[9]
Insufficient Blocking Increase blocking time or the concentration of the blocking agent (e.g., 5-10% non-fat milk or BSA).[10] Sometimes switching between milk and BSA can reduce background.Run a lane with only the secondary antibody to check for non-specific binding.

Quantitative Data Summary

The following tables summarize the reported cytotoxic activities of this compound.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Reference
HeLaCervical Cancer7.82[1][2][3][4]
MCF-7Breast Cancer14.24[1][2][3][4]
DU145Prostate Cancer22.10[1][2][3][4]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in phenol red-free cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO). Incubate for the desired period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[5]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[5]

Nitric Oxide (Griess) Assay

This protocol is for measuring nitrite concentration in the supernatant of LPS-stimulated macrophages.

  • Cell Culture: Seed RAW 264.7 macrophages in a 24-well plate and grow to 80-90% confluency.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate with LPS (e.g., 1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm.[7]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Visualizations

MTT_Troubleshooting_Workflow start Start: Inconsistent MTT Results q1 Is background absorbance high? start->q1 s1 Run cell-free assay with This compound q1->s1 Yes q3 Are formazan crystals insoluble? q1->q3 No q2 Does compound reduce MTT directly? s1->q2 s2 Use alternative assay (e.g., SRB, LDH) q2->s2 Yes s3 Check for media interference (phenol red) q2->s3 No end_node Consistent Results s2->end_node s3->q3 s4 Optimize solubilization: - Increase solvent volume - Agitate plate q3->s4 Yes q4 Is cell density optimized? q3->q4 No s4->q4 s5 Perform cell titration experiment q4->s5 No q4->end_node Yes s5->end_node

Caption: Troubleshooting workflow for inconsistent MTT assay results.

Anti_Inflammatory_Signaling_Pathway cluster_nucleus Nucleus stimulus LPS receptor TLR4 stimulus->receptor pathway IKK Activation receptor->pathway inhibitor 4-Methoxycinnamyl Alcohol inhibitor->pathway Inhibits nfkb_active Active NF-κB (p65/p50) pathway->nfkb_active Degrades IκB nfkb_complex IκB-NF-κB Complex nfkb_complex->pathway nucleus Nucleus nfkb_active->nucleus Translocation transcription Gene Transcription protein iNOS Protein transcription->protein response Nitric Oxide (NO) (Inflammatory Response) protein->response

References

Technical Support Center: Scaling Up the Synthesis of 4-Methoxycinnamyl Alcohol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 4-Methoxycinnamyl alcohol. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address potential challenges during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the scalable synthesis of this compound?

A1: The most common and cost-effective starting material for a scalable synthesis is p-Anisaldehyde (4-methoxybenzaldehyde). This can be converted to 4-methoxycinnamic acid, which is then reduced to the desired alcohol.

Q2: What are the primary methods for reducing 4-methoxycinnamic acid or its esters to this compound?

A2: The primary methods involve the use of hydride reducing agents. While powerful reagents like Lithium Aluminum Hydride (LiAlH4) can be used, they often lead to the undesired reduction of the carbon-carbon double bond.[1] More selective reducing agents like Diisobutylaluminum hydride (DIBAL-H) are preferred for cleaner conversions, especially at a larger scale.[2][3][4] Biocatalytic methods using engineered microorganisms are also emerging as a green and scalable alternative.[5][6]

Q3: What are the known biological activities of this compound relevant to preclinical studies?

A3: this compound has demonstrated cytotoxic activity against several human cancer cell lines, including MCF-7 (breast), HeLa (cervical), and DU145 (prostate).[7][8][9][10] Studies have shown that it can induce cell necrosis.[7][8][9][10] A structurally related compound, 4-methoxycinnamyl p-coumarate, has shown anti-inflammatory properties by suppressing NF-κB, Akt, and AP-1 signaling pathways.[11]

Synthesis Troubleshooting Guide

Q4: During the LiAlH4 reduction of 4-methoxycinnamic acid, I'm observing a significant amount of the saturated alcohol byproduct (4-methoxy-3-phenylpropan-1-ol). How can I minimize this?

A4: Over-reduction of the double bond is a known issue with strong reducing agents like LiAlH4.[1] To minimize this, consider the following:

  • Lowering the reaction temperature: Performing the reduction at lower temperatures (e.g., 0°C or even -20°C) can increase the selectivity for the carboxyl group reduction over the alkene reduction.[1]

  • Controlled addition of the reducing agent: Adding the LiAlH4 solution slowly to the solution of the cinnamic acid can help to control the reaction and reduce side products.

  • Alternative reducing agent: The most effective solution is to switch to a more selective reducing agent. Reducing the corresponding ester (e.g., ethyl 4-methoxycinnamate) with Diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78°C) is a highly effective method for selectively forming the allylic alcohol.[2][4][12]

Q5: My DIBAL-H reduction of ethyl 4-methoxycinnamate is giving a low yield of the desired alcohol. What could be the issue?

A5: Low yields in DIBAL-H reductions can stem from several factors:

  • Reagent quality: DIBAL-H is sensitive to air and moisture. Ensure you are using a fresh, properly stored solution. The molarity of the solution can be titrated to confirm its concentration.

  • Temperature control: It is crucial to maintain a very low temperature (typically -78°C with a dry ice/acetone bath) during the addition of DIBAL-H to prevent over-reduction to the corresponding aldehyde and subsequent side reactions.[2][3]

  • Reaction quenching: The workup procedure is critical. Quenching the reaction at low temperature with a proton source like methanol, followed by an aqueous workup (e.g., with Rochelle's salt or dilute acid) is necessary to hydrolyze the aluminum intermediates without degrading the product.[2][13]

  • Stoichiometry: The stoichiometry of DIBAL-H is crucial. Using an excess can lead to byproducts. Typically, 2.0-2.5 equivalents are used for the reduction of an ester to an alcohol.

Q6: I'm having difficulty with the purification of this compound. What are the common impurities and how can they be removed?

A6: Common impurities include the starting ester, the corresponding aldehyde (if the reduction is incomplete), and the over-reduced saturated alcohol.

  • Chromatography: Flash column chromatography on silica gel is the most effective method for purification. A gradient elution with a mixture of hexanes and ethyl acetate is typically used. The alcohol product is more polar than the starting ester and the aldehyde, but less polar than the diol byproduct if any is formed.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method for larger scales.

  • Distillation: For larger quantities, distillation under reduced pressure can be employed, although care must be taken to avoid thermal decomposition.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-methoxycinnamate

This protocol describes the esterification of 4-methoxycinnamic acid.

  • To a solution of 4-methoxycinnamic acid (1 equivalent) in ethanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 4-methoxycinnamate, which can be used in the next step without further purification.

Protocol 2: Scalable DIBAL-H Reduction to this compound

This protocol details the selective reduction of the ester to the allylic alcohol.

  • Dissolve ethyl 4-methoxycinnamate (1 equivalent) in anhydrous toluene (10-20 volumes) in a flame-dried, three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (2.2 equivalents, e.g., 1.0 M in toluene) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70°C.

  • Stir the reaction mixture at -78°C for 2-3 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78°C.

  • Allow the mixture to warm to room temperature, and then slowly add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two clear layers form.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 20-40% ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

Table 1: Comparison of Reduction Methods for the Synthesis of this compound

MethodReducing AgentSubstrateTypical Yield (%)Key AdvantagesKey Disadvantages
1LiAlH44-Methoxycinnamic acid60-75Strong reducing agent, readily availablePoor selectivity, over-reduction of double bond
2DIBAL-HEthyl 4-methoxycinnamate85-95High selectivity, clean reactionRequires cryogenic temperatures, sensitive reagent
3Biocatalysis4-Methoxycinnamic acid>90Green, highly selective, mild conditionsRequires specific enzymes/organisms, longer reaction times

Visualizations

Synthesis_Workflow start p-Anisaldehyde cinnamic_acid 4-Methoxycinnamic Acid start->cinnamic_acid Knoevenagel Condensation ester Ethyl 4-methoxycinnamate cinnamic_acid->ester Esterification (H+) alcohol This compound ester->alcohol DIBAL-H Reduction (-78°C) preclinical Preclinical Studies alcohol->preclinical Purification & Formulation

Caption: Synthesis workflow for this compound.

Troubleshooting_Workflow decision decision issue issue start DIBAL-H Reduction check_yield Low Yield? start->check_yield check_purity Low Purity? check_yield->check_purity No reagent Check DIBAL-H Quality & Titer check_yield->reagent Yes over_reduction Over-reduction byproduct observed? check_purity->over_reduction Yes temp Ensure Temp is -78°C reagent->temp workup Optimize Quenching & Workup temp->workup workup->start Retry over_reduction->issue Yes (Temp too high or excess DIBAL-H) incomplete Incomplete Reaction? over_reduction->incomplete No purification Optimize Flash Chromatography incomplete->purification No time Increase Reaction Time incomplete->time Yes time->start Retry

Caption: Troubleshooting guide for DIBAL-H reduction.

Preclinical_Workflow cluster_preclinical Preclinical Development Workflow synthesis Synthesis & Purification of this compound formulation Formulation Development synthesis->formulation in_vitro In Vitro Studies (Cytotoxicity, Mechanism of Action) formulation->in_vitro in_vivo_pk In Vivo Pharmacokinetics (PK) & ADME in_vitro->in_vivo_pk in_vivo_efficacy In Vivo Efficacy Studies (e.g., Xenograft models) in_vivo_pk->in_vivo_efficacy tox Toxicology Studies (GLP & non-GLP) in_vivo_efficacy->tox ind Investigational New Drug (IND) Application tox->ind

Caption: Preclinical development workflow.

PI3K_Akt_Pathway MCA 4-Methoxycinnamyl Alcohol Derivative RTK Receptor Tyrosine Kinase (RTK) MCA->RTK Inhibits (presumed) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates NFkB NF-κB Akt->NFkB Inhibits CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes Inflammation Inflammation NFkB->Inflammation Promotes

Caption: Presumed signaling pathway of this compound derivatives.

References

Validation & Comparative

A Comparative Guide to the Quantification of 4-Methoxycinnamyl Alcohol: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and key intermediates like 4-Methoxycinnamyl alcohol is paramount for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for such analyses, offering high resolution and sensitivity. This guide provides a comprehensive comparison of a validated HPLC method for this compound quantification against potential alternative methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry.

Performance Comparison

The choice of an analytical method hinges on a balance of performance characteristics. Below is a summary of the anticipated performance of HPLC, GC-MS, and UV-Vis Spectrophotometry for the quantification of this compound. The HPLC data is adapted from a validated method for the structurally similar compound, 4-Hydroxy-3-methoxycinnamyl alcohol, and serves as a strong benchmark.[1][2] Performance data for GC-MS and UV-Vis are estimations based on typical applications and would require experimental validation.

ParameterHPLCGC-MSUV-Vis Spectrophotometry
**Linearity (R²) **>0.999[1]>0.995>0.99
Limit of Detection (LOD) ~10 ng/mL~1-10 ng/mL~0.1-1 µg/mL
Limit of Quantification (LOQ) ~30 ng/mL~5-30 ng/mL~0.5-5 µg/mL
Precision (%RSD) < 2%[1]< 5%< 5%
Accuracy (% Recovery) 96.54 - 102.85%[1]90 - 110%90 - 110%
Specificity/Selectivity HighVery HighLow to Medium
Analysis Time per Sample ~15-30 minutes~20-40 minutes~5-10 minutes
Sample Preparation Filtration, DilutionDerivatization may be needed, ExtractionDilution
Cost per Sample ModerateHighLow
Instrumentation Cost HighVery HighLow

Experimental Protocols

Detailed methodologies are crucial for reproducibility and method transfer. The following sections outline the experimental protocols for the HPLC method and the proposed alternative techniques.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a validated procedure for a related analyte and is expected to provide excellent performance for this compound quantification.[1]

1. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or similar).[3]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[3]

  • Mobile Phase: Isocratic elution with Methanol:Water (70:30 v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 35°C.[1]

  • Detection Wavelength: 254 nm (based on the chromophore of this compound).[1]

  • Injection Volume: 10 µL.[3]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection. Dilute as necessary to fall within the calibration range.

3. Method Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.[3]

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing a standard solution at three different concentrations. The relative standard deviation (%RSD) should be ≤ 2%.[1]

  • Accuracy: Determine the accuracy by the standard addition method. Spike a known amount of this compound standard into a sample matrix and calculate the percentage recovery. The recovery should be within 95-105%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Method (Proposed)

GC-MS offers high selectivity and can be a powerful tool for the identification and quantification of this compound, especially in complex matrices.

1. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.

2. Standard and Sample Preparation:

  • Derivatization (if necessary): To improve volatility and peak shape, derivatization with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) may be required.

  • Standard and Sample Preparation: Similar to the HPLC method, prepare a stock solution and calibration standards. Perform a liquid-liquid extraction or solid-phase extraction if the sample matrix is complex.

UV-Vis Spectrophotometry Method (Proposed)

This method is simpler and faster but less specific than chromatographic techniques. It is suitable for rapid screening or for samples with a simple and known matrix.

1. Spectrophotometric Conditions:

  • Instrument: UV-Vis Spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in methanol (expected to be around 254 nm).

  • Blank: Use methanol as the blank.

2. Standard and Sample Preparation:

  • Standard and Sample Preparation: Prepare a stock solution and a series of calibration standards as described for the HPLC method. Dilute the sample to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 Absorbance Units).

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the logical flow of the HPLC validation and a comparison of the analytical workflows.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_reporting Reporting Standard_Prep Standard Preparation Sequence Create Injection Sequence Standard_Prep->Sequence Sample_Prep Sample Preparation Sample_Prep->Sequence Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System HPLC_System->Sequence Run_Analysis Run Analysis Sequence->Run_Analysis Data_Processing Data Processing Run_Analysis->Data_Processing Linearity Linearity Report Generate Report Linearity->Report Precision Precision Precision->Report Accuracy Accuracy Accuracy->Report Specificity Specificity Specificity->Report LOD_LOQ LOD & LOQ LOD_LOQ->Report Data_Processing->Linearity Data_Processing->Precision Data_Processing->Accuracy Data_Processing->Specificity Data_Processing->LOD_LOQ

Caption: HPLC Method Validation Workflow.

Method_Comparison_Workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow cluster_uvvis UV-Vis Workflow H_Sample_Prep Sample Prep (Filter/Dilute) H_Analysis HPLC Separation & UV Detection H_Sample_Prep->H_Analysis H_Data Quantification via Peak Area H_Analysis->H_Data G_Sample_Prep Sample Prep (Extract/Derivatize) G_Analysis GC Separation & MS Detection G_Sample_Prep->G_Analysis G_Data Quantification via Ion Abundance G_Analysis->G_Data U_Sample_Prep Sample Prep (Dilute) U_Analysis Measure Absorbance at λmax U_Sample_Prep->U_Analysis U_Data Quantification via Beer-Lambert Law U_Analysis->U_Data Start Start->H_Sample_Prep HPLC Start->G_Sample_Prep GC-MS Start->U_Sample_Prep UV-Vis

Caption: Comparison of Analytical Workflows.

Conclusion

The HPLC method stands out as the most robust and reliable technique for the routine quantification of this compound, offering an excellent balance of precision, accuracy, and sensitivity. While GC-MS provides superior specificity, its higher cost and complexity may only be justified for challenging sample matrices or for confirmatory analyses. UV-Vis spectrophotometry, on the other hand, serves as a rapid and cost-effective screening tool but lacks the specificity required for complex samples or regulatory submissions. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required level of accuracy and precision, available instrumentation, and budget constraints.

References

A Comparative Analysis of 4-Methoxycinnamyl Alcohol and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of 4-Methoxycinnamyl alcohol and its analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. The information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their efforts to explore this class of compounds for therapeutic applications.

Introduction

This compound is a naturally occurring phenylpropanoid found in plants such as Foeniculum vulgare and Etlingera pavieana. It has garnered scientific interest due to its diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1] This has prompted further investigation into its analogs to understand structure-activity relationships and identify compounds with enhanced potency and selectivity. This guide presents a comparative analysis of this compound and several of its key analogs, summarizing their biological effects and the experimental evidence supporting these findings.

Comparative Biological Activities

The biological activities of this compound and its analogs have been evaluated in various in vitro and in vivo models. The primary areas of investigation include their cytotoxic effects against cancer cell lines and their anti-inflammatory properties.

Anticancer Activity

This compound and its derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. The primary mechanism of action appears to be the induction of necrosis rather than apoptosis.[2][3] A comparative summary of the cytotoxic activity, represented by IC50 values, is presented in Table 1.

CompoundCell LineIC50 (µg/mL)Reference
This compound MCF-7 (Breast Cancer)14.24[2][3]
HeLa (Cervical Cancer)7.82[2][3]
DU145 (Prostate Cancer)22.10[2][3]
Coniferyl aldehyde (analog) H1299 (Lung Cancer)> 50[4][5]
Derivative of Coniferyl aldehyde (Compound 4) H1299 (Lung Cancer)6.7 µM[4][5]

Table 1: Comparative Cytotoxicity of this compound and Analogs.

Anti-inflammatory Activity

Several analogs of this compound have been investigated for their ability to modulate inflammatory responses. A notable example is 4-methoxycinnamyl p-coumarate, which has been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[6][7] This effect is mediated, at least in part, through the suppression of the NF-κB signaling pathway.[7][8]

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).[1][2][9]

DNA Fragmentation Assay for Apoptosis/Necrosis Detection

DNA fragmentation is a hallmark of late-stage apoptosis. This assay allows for the visualization of this fragmentation.

Protocol:

  • Cell Treatment: Treat cells with the test compounds for the indicated time.

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing detergents and proteases to release the DNA.

  • DNA Extraction: Extract the DNA using a phenol-chloroform extraction method followed by ethanol precipitation.

  • Agarose Gel Electrophoresis: Resuspend the DNA in TE buffer and run it on a 1.5% agarose gel containing ethidium bromide.

  • Visualization: Visualize the DNA fragments under UV light. A ladder-like pattern of DNA fragments is indicative of apoptosis, while a smear indicates necrosis.[10][11]

Signaling Pathways

The biological effects of this compound and its analogs are mediated through the modulation of specific intracellular signaling pathways. The following diagrams illustrate the key pathways implicated in their anti-inflammatory and cell-protective activities.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB IkB_P P-IκBα NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_nucleus->Genes Transcription nucleus Nucleus Block 4-Methoxycinnamyl p-coumarate Block->IKK Inhibits Block->NFkB_nucleus Inhibits Translocation

Figure 1: NF-κB Signaling Pathway Inhibition.

PI3K_AKT_Signaling_Pathway GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Akt_P P-Akt Downstream Downstream Targets Akt_P->Downstream Activates Survival Cell Survival & Growth Downstream->Survival Block 4-Methoxybenzyl alcohol Block->PI3K Activates

Figure 2: PI3K/Akt Signaling Pathway Activation.

Conclusion

This compound and its analogs represent a promising class of compounds with potential therapeutic applications, particularly in the areas of oncology and inflammatory diseases. The structure-activity relationship studies, exemplified by the increased potency of certain coniferyl aldehyde derivatives, highlight the potential for rational drug design to develop more effective and targeted therapies. Further research is warranted to explore the full therapeutic potential of these compounds, including in vivo efficacy studies and detailed pharmacokinetic and toxicological profiling. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on such investigations.

References

A Comparative Analysis of the Antioxidant Potential of 4-Methoxycinnamyl Alcohol and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antioxidant Activity with Supporting Experimental Data

In the relentless pursuit of novel therapeutic agents, the antioxidant capacity of phenolic compounds is of paramount interest due to their potential to mitigate oxidative stress-related pathologies. This guide provides a comparative analysis of the antioxidant activity of 4-methoxycinnamyl alcohol against a selection of well-characterized phenols.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of phenolic compounds is commonly evaluated using various assays that measure their capacity to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify this activity, with lower values indicating greater antioxidant potency. The following table summarizes the reported IC50 values for cinnamyl alcohol, its methoxylated analogs, and other common phenols from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference Standard
Cinnamyl Alcohol21.45[1]Not ReportedVitamin E
Coniferyl AlcoholNot ReportedNot Reported
Sinapyl AlcoholNot ReportedNot Reported
Gallic Acid1.03[2]1.03[2]
Caffeic Acid1.59[2]1.59[2]
Quercetin1.89[2]1.89[2]
(+)-Catechin Hydrate3.12[2]3.12[2]
Trolox (Vitamin E analog)3.77[3]2.93[3]

Note: The IC50 values presented are sourced from different studies and may have been determined under varying experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

To ensure reproducibility and standardization of antioxidant activity assessment, detailed experimental protocols for the DPPH and ABTS assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The decrease in absorbance is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: The test compounds are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction Mixture: In a microplate well or a cuvette, a specific volume of the DPPH solution is mixed with a specific volume of the sample solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is green, and in the presence of an antioxidant, it is reduced, leading to a decolorization of the solution.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: A specific volume of the diluted ABTS•+ solution is mixed with a specific volume of the sample solution.

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

  • IC50 Determination: The IC50 value is determined graphically by plotting the percentage of inhibition against the sample concentrations.

Visualizing Experimental Workflow

To provide a clear understanding of the experimental process, the following diagrams illustrate the workflow of the DPPH and ABTS assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Solution Mix Mix DPPH and Sample DPPH_sol->Mix Sample_sol Prepare Sample Solutions Sample_sol->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow of the DPPH radical scavenging assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_rad Generate ABTS Radical Cation Dilute_ABTS Dilute ABTS Solution ABTS_rad->Dilute_ABTS Mix Mix ABTS and Sample Dilute_ABTS->Mix Sample_sol Prepare Sample Solutions Sample_sol->Mix Incubate Incubate at Room Temp Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

References

Validating the Structure of 4-Methoxycinnamyl Alcohol: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural verification of 4-Methoxycinnamyl alcohol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with structurally related compounds, detailed experimental protocols, and a logical workflow for spectral interpretation.

The structural integrity of pharmacologically active molecules is a cornerstone of drug discovery and development. For a compound like this compound, a derivative of cinnamyl alcohol with potential applications in various research fields, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful tool for such validation, offering detailed insights into the molecular framework.

Comparative ¹H NMR Data Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons within a molecule. For this compound, the key proton signals are expected in the aromatic, olefinic, and aliphatic regions. The following table compares the expected chemical shifts for this compound with the experimental data from a representative 4-methoxycinnamate ester.

Proton Assignment Expected Chemical Shift (δ) for this compound (ppm) Reported Chemical Shift (δ) for a 4-Methoxycinnamate Ester (ppm) [1]Expected Multiplicity Expected Coupling Constant (J, Hz) Integration
H-7 (Olefinic)~6.67.66 (d, J = 16.0 Hz)Doublet~16 (trans)1H
H-8 (Olefinic)~6.36.32 (d, J = 16.0 Hz)Doublet of Triplets~16 (trans), ~6 (vicinal)1H
H-2, H-6 (Aromatic)~7.37.52–7.47 (m)Doublet~8-92H
H-3, H-5 (Aromatic)~6.96.95–6.87 (m)Doublet~8-92H
H-9 (Allylic)~4.34.44 (t, J = 7.1 Hz)Doublet~62H
OCH₃ (Methoxy)~3.83.86 (s)Singlet-3H
OH (Hydroxyl)Variable-Singlet (broad)-1H

Note: The chemical shifts for the ester are for the cinnamate moiety and will show some deviation from the alcohol due to the difference in the electron-withdrawing nature of the ester versus the alcohol group.

Comparative ¹³C NMR Data Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The expected chemical shifts for the carbons of this compound are compared with those of a 4-methoxycinnamate ester in the table below.

Carbon Assignment Expected Chemical Shift (δ) for this compound (ppm) Reported Chemical Shift (δ) for a 4-Methoxycinnamate Ester (ppm) [1]
C-1 (Aromatic)~129126.7
C-2, C-6 (Aromatic)~128129.9
C-3, C-5 (Aromatic)~114114.5
C-4 (Aromatic)~160161.5
C-7 (Olefinic)~129144.6
C-8 (Olefinic)~128115.7
C-9 (Allylic)~6465.0
OCH₃ (Methoxy)~5555.5

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Weigh 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

Parameter ¹H NMR ¹³C NMR
Spectrometer Frequency 400 MHz or higher100 MHz or higher
Pulse Program Standard single pulse (zg30)Proton-decoupled single pulse (zgpg30)
Spectral Width 0-12 ppm0-220 ppm
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay 1-5 seconds2-5 seconds
Number of Scans 16-641024-4096
Temperature 298 K298 K

Logical Workflow for Structural Validation

The process of validating the structure of this compound using NMR data follows a logical progression, as illustrated in the diagram below.

Structural Validation Workflow Workflow for this compound Structure Validation cluster_DataAcquisition Data Acquisition cluster_DataAnalysis Data Analysis cluster_StructureConfirmation Structure Confirmation SamplePrep Sample Preparation H1_NMR 1H NMR Spectrum Acquisition SamplePrep->H1_NMR C13_NMR 13C NMR Spectrum Acquisition SamplePrep->C13_NMR Analyze_H1 Analyze 1H NMR: - Chemical Shift - Integration - Multiplicity - Coupling Constants H1_NMR->Analyze_H1 Analyze_C13 Analyze 13C NMR: - Chemical Shift C13_NMR->Analyze_C13 Assign_Signals Assign Signals to Specific Protons and Carbons Analyze_H1->Assign_Signals Analyze_C13->Assign_Signals Compare_Data Compare with Expected Values and Related Compounds Assign_Signals->Compare_Data Final_Validation Final Structure Validation Compare_Data->Final_Validation

Caption: A logical workflow for the validation of this compound structure using NMR.

Conclusion

The structural validation of this compound can be confidently achieved through a combined analysis of ¹H and ¹³C NMR spectroscopy. By comparing the acquired spectral data with the expected chemical shifts and coupling constants, and by referencing data from structurally analogous compounds, researchers can confirm the identity and purity of their synthesized or isolated material. The detailed experimental protocol and logical workflow provided in this guide serve as a valuable resource for ensuring accurate and reliable structural characterization in a research and development setting.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Methoxycinnamyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients and their intermediates is paramount. 4-Methoxycinnamyl alcohol, a compound with noted biological activities, requires robust analytical methods for its characterization and quality control. This guide presents a comparative analysis of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for the quantification of this compound. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview to aid in the selection of the most suitable analytical method for their specific requirements. The data and protocols presented are based on validated methods for structurally similar compounds, providing a reliable framework for the analysis of this compound.

Comparative Performance of Analytical Methods

The selection of an analytical method is contingent on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the quantification of this compound, based on established validation parameters for analogous compounds.

Table 1: Comparison of Analytical Method Performance

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
**Linearity (R²) **>0.999[1][2][3]>0.999>0.99
Accuracy (% Recovery) 96.54 - 102.85%[1][2]Typically 95 - 105%Typically 90 - 110%
Precision (% RSD) <2%[1][2]<15%<5%
Limit of Detection (LOD) 4.16 ng/mL (for a similar compound)[3]0.020–0.069 µg/mL[4]Higher than HPLC and GC-MS
Limit of Quantitation (LOQ) 12.48 ng/mL (for a similar compound)[3]0.056–0.090 µg/g[4]Higher than HPLC and GC-MS
Selectivity HighVery HighLow
Sample Throughput HighModerateHigh
Cost ModerateHighLow

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and transfer of analytical methods. The following sections outline the experimental protocols for the HPLC, GC-MS, and UV-Vis Spectrophotometry methods.

High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from a validated procedure for a structurally related compound, 4-Hydroxy-3-methoxycinnamyl alcohol, and is suitable for routine quality control.

  • Instrumentation: An HPLC system equipped with a binary pump, autosampler, and a diode-array detector (DAD)[1].

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water has been shown to be effective for similar compounds[1].

  • Flow Rate: 1.0 mL/min[1].

  • Column Temperature: 35 °C[1].

  • Injection Volume: 10 µL[1].

  • Detection Wavelength: 254 nm, determined from the UV spectrum of this compound[1].

  • Standard Preparation: A stock solution of this compound is prepared in methanol/water (30:70, v/v). Calibration standards are prepared by diluting the stock solution to concentrations ranging from 0.01 to 0.16 mg/mL[1].

  • Sample Preparation: Samples are dissolved in the mobile phase, filtered, and then injected into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high selectivity and is suitable for the identification and quantification of this compound, particularly in complex matrices. The protocol is based on general GC-MS procedures for similar organic compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A DB-5 fused silica capillary column (30 m x 0.25 mm, 0.25 µm) is a common choice for this type of analysis[5].

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[5].

  • Oven Temperature Program: Initial temperature of 60°C held for 5 minutes, then ramped to 300°C at 10°C/min, and held for 5 minutes[5].

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless[5].

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 250°C[5].

    • Interface Temperature: 280°C[5].

    • Mass Range: 50-550 m/z[5].

  • Standard and Sample Preparation: Samples and standards are typically dissolved in a volatile organic solvent like dichloromethane or ethyl acetate. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.

UV-Vis Spectrophotometry

This technique offers a simple and cost-effective approach for the quantification of this compound in simple sample matrices where high selectivity is not required.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A suitable UV-transparent solvent such as ethanol or methanol.

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution over a range of wavelengths (e.g., 200-400 nm).

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

Workflow and Pathway Visualizations

To ensure the reliability and consistency of analytical data, a structured workflow for cross-validation is essential.

CrossValidationWorkflow start Start: Define Analytical Requirements method_dev Method Development & Optimization start->method_dev hplc_dev HPLC-UV method_dev->hplc_dev gcms_dev GC-MS method_dev->gcms_dev uvvis_dev UV-Vis method_dev->uvvis_dev validation Individual Method Validation hplc_dev->validation gcms_dev->validation uvvis_dev->validation cross_val Cross-Validation validation->cross_val comparison Comparative Data Analysis cross_val->comparison selection Select Optimal Method comparison->selection end End: Implement Method for Routine Use selection->end

Caption: Workflow for the cross-validation of analytical methods.

Conclusion

The cross-validation of analytical methods is a critical exercise in pharmaceutical development to ensure data integrity and product quality. For the analysis of this compound, HPLC-UV stands out as a robust and cost-effective method for routine quality control, offering a good balance of sensitivity, precision, and throughput. GC-MS provides superior selectivity and is the method of choice for complex sample matrices or when definitive identification is required. UV-Vis spectrophotometry, while less specific, offers a simple and rapid option for preliminary analysis or for use in environments with limited resources. The choice of the optimal method will ultimately depend on the specific analytical challenges and regulatory requirements of the project.

References

A Comparative Analysis of the Cytotoxic Effects of Syringin and 4-Methoxycinnamyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of two naturally occurring phenolic compounds, syringin and 4-methoxycinnamyl alcohol. The information presented is based on available experimental data to assist in the evaluation of their potential as anticancer agents.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of syringin and this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized in the table below. The data indicates that this compound generally exhibits higher cytotoxicity than syringin across the tested cancer cell lines.

CompoundCell LineIC50 (µg/mL)
Syringin MCF-7 (Breast Adenocarcinoma)21.88 ± 0.13
HeLa (Cervical Carcinoma)10.26 ± 0.18
DU145 (Prostate Carcinoma)> 100
U937 (Histiocytic Lymphoma)> 100
PBMC (Peripheral Blood Mononuclear Cells)91.14
This compound MCF-7 (Breast Adenocarcinoma)14.24
HeLa (Cervical Carcinoma)7.82
DU145 (Prostate Carcinoma)22.10
U937 (Histiocytic Lymphoma)3.55
PBMC (Peripheral Blood Mononuclear Cells)> 100
Doxorubicin (Positive Control) HeLa (Cervical Carcinoma)0.009
Cisplatin (Positive Control) U937 (Histiocytic Lymphoma)5.71

Experimental Protocols

The cytotoxicity data presented above was primarily obtained using the XTT (sodium 3'-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzenesulfonic acid hydrate) colorimetric assay.[1]

XTT Cytotoxicity Assay Protocol

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Adherent cancer cell lines (MCF-7, HeLa, DU145) and non-cancerous cells were seeded in 96-well microplates at a density of 1 x 10^5 cells/well and incubated for 24 hours to allow for attachment. Suspension cells (U937) were also seeded at the same density.

  • Compound Treatment: Cells were treated with various concentrations of syringin and this compound and incubated for a specified period (e.g., 48 hours).

  • XTT Labeling: Following the treatment period, the XTT labeling reagent, mixed with an electron-coupling reagent, was added to each well.

  • Incubation: The plates were incubated for a further 4 hours to allow for the reduction of the yellow tetrazolium salt XTT to a soluble orange formazan dye by metabolically active cells.

  • Absorbance Measurement: The absorbance of the formazan product was measured spectrophotometrically at a wavelength between 450 and 500 nm.

  • Data Analysis: The percentage of cell viability was calculated by comparing the absorbance of treated wells to that of untreated control wells. The IC50 values were then determined from the dose-response curves.

DNA Fragmentation Assay

To differentiate between apoptosis and necrosis, a DNA fragmentation assay was performed.

  • Cell Treatment: U937 cells were treated with 10 µg/mL of this compound for 48 hours.

  • DNA Extraction: Genomic DNA was extracted from both treated and untreated cells.

  • Agarose Gel Electrophoresis: The extracted DNA was resolved on a 1.5% and 2% TAE (tris/acetate/EDTA) agarose gel.

  • Visualization: The DNA fragmentation pattern was visualized under UV light. A ladder-like pattern is indicative of apoptosis, while a smear indicates necrosis. The study found that this compound induced necrosis.[1][2]

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of syringin and this compound appear to be mediated through distinct cell death pathways.

Syringin: The available literature suggests that syringin induces apoptosis in cancer cells. One of the key mechanisms is the modulation of the Bcl-2 family of proteins. Syringin upregulates the expression of the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptotic cell death.

This compound: In contrast, studies on this compound indicate that it induces cell death through necrosis.[1][2] DNA fragmentation studies revealed a necrotic pattern of cell death after 48 hours of exposure.[1][2] Necrosis is a form of cell death characterized by cell swelling, plasma membrane rupture, and the release of intracellular contents, which can trigger an inflammatory response.

Cytotoxicity_Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assessment (XTT Assay) cluster_analysis Data Analysis start Start cell_culture Cell Culture (MCF-7, HeLa, DU145, U937, PBMC) start->cell_culture seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Compound Incubation (Syringin or this compound) seeding->treatment xtt_reagent Add XTT Reagent treatment->xtt_reagent incubation Incubate (4 hours) xtt_reagent->incubation absorbance Measure Absorbance incubation->absorbance data_analysis Calculate Cell Viability absorbance->data_analysis ic50 Determine IC50 data_analysis->ic50 end End ic50->end

Caption: Experimental workflow for determining the cytotoxicity of syringin and this compound using the XTT assay.

Signaling_Pathways cluster_syringin Syringin-Induced Apoptosis cluster_4mca This compound-Induced Necrosis syringin Syringin bcl2_down Bcl-2 Down-regulation syringin->bcl2_down bax_up Bax Up-regulation syringin->bax_up mito Mitochondrial Dysfunction bcl2_down->mito bax_up->mito cyto_c Cytochrome c Release mito->cyto_c caspases Caspase Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis mca 4-Methoxycinnamyl Alcohol membrane_damage Plasma Membrane Damage mca->membrane_damage swelling Cellular Swelling membrane_damage->swelling lysis Cell Lysis swelling->lysis inflammation Inflammation lysis->inflammation necrosis Necrosis lysis->necrosis

Caption: Comparative signaling pathways of cell death induced by syringin (apoptosis) and this compound (necrosis).

References

A Comparative Guide to Purity Assessment of Synthesized 4-Methoxycinnamyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthesized 4-Methoxycinnamyl alcohol, a valuable building block in the synthesis of various bioactive molecules. We will delve into the principles, advantages, and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental protocols and comparative data.

Comparison of Analytical Techniques

The choice of analytical method for purity assessment depends on various factors, including the nature of the expected impurities, the required sensitivity, and the availability of instrumentation. Below is a comparative summary of the most common techniques for analyzing this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Intrinsic quantitative relationship between the NMR signal integral and the number of corresponding nuclei.
Analyte Suitability Well-suited for non-volatile and thermally labile compounds like this compound.[1][2]Requires the analyte to be volatile and thermally stable, which may necessitate derivatization for some impurities.[2][3][4]Applicable to any soluble compound with NMR-active nuclei, providing structural and quantitative information.
Primary Impurities Detected Unreacted starting materials (e.g., 4-methoxycinnamaldehyde, 4-methoxycinnamic acid), non-volatile byproducts.Volatile impurities, residual solvents, and some byproducts. Can identify unknown impurities through mass spectral libraries.[5][6]Unreacted starting materials, byproducts (including isomers), and other proton-containing impurities.
Advantages - High versatility for a wide range of compounds.[1][2] - Well-established and robust methodology. - Can be used for both qualitative and quantitative analysis.- High sensitivity and specificity, excellent for trace analysis.[1][3] - Provides structural information for impurity identification. - Faster analysis times for volatile compounds.[3]- A primary ratio method, potentially not requiring a specific reference standard of the analyte.[7][8] - Provides structural confirmation of the main component and impurities. - Highly accurate and precise for quantification.
Limitations - Sensitivity can be lower than GC-MS for certain compounds.[1] - Requires soluble samples. - Peak co-elution can be an issue.- Not suitable for non-volatile or thermally unstable compounds without derivatization.[2][4] - The instrument can be more complex and expensive to maintain.[2]- Lower sensitivity compared to chromatographic methods. - Requires a relatively high concentration of the analyte. - Can be complex to set up and requires careful parameter optimization.
Typical Purity Range Assessed 95-100%95-100% (main component), ppm to ppb level for volatile impurities.90-100%

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are tailored for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC method for the purity determination of this compound.

  • Instrumentation: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v).[9] The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 35°C.[9]

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for this compound.

  • Injection Volume: 10 µL.[9]

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and the sample. The purity is calculated by comparing the peak area of this compound in the sample to the total area of all peaks in the chromatogram (area percent method) or by using a calibration curve generated from the reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a GC-MS method for the identification and quantification of volatile impurities in synthesized this compound.

  • Instrumentation: A GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[10]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[10]

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 60°C), hold for a few minutes, then ramp at a specific rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold.[10]

  • Injector Temperature: 250°C.

  • Injection Mode: Split injection with a high split ratio to avoid column overload.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

    • Source Temperature: 230°C.

    • Mass Range: m/z 40-550.[10]

  • Sample Preparation: Dissolve the synthesized this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample. Identify impurities by comparing their mass spectra with a library (e.g., NIST). Quantify impurities using an internal standard or by the area percent method, assuming similar response factors for structurally related compounds.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol details the use of ¹H qNMR with an internal standard for the absolute purity determination of this compound.

  • Instrumentation: An NMR spectrometer with a field strength of 400 MHz or higher.

  • Internal Standard: A certified reference material with a known purity that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound (e.g., 10-20 mg) into a vial.

    • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Angle: A calibrated 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.

    • Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[11]

    • Acquisition Time (aq): Sufficient to ensure good digital resolution.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of this compound and a signal of the internal standard.

  • Purity Calculation: The purity of the this compound is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualized Workflows

The following diagrams illustrate the typical experimental workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample & Reference Standard dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter instrument HPLC Instrument Setup (Column, Mobile Phase, Flow Rate) filter->instrument injection Inject Samples & Standards instrument->injection separation Chromatographic Separation injection->separation detection UV/DAD Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (Area % or Calibration Curve) integration->calculation

Caption: Workflow for HPLC Purity Assessment.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Volatile Solvent weigh->dissolve instrument GC-MS Instrument Setup (Column, Temp. Program) dissolve->instrument injection Inject Sample instrument->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection (EI) separation->detection tic Generate Total Ion Chromatogram (TIC) detection->tic spectra Extract Mass Spectra of Impurity Peaks tic->spectra identification Library Search for Impurity Identification spectra->identification quantification Quantification (Area % or Internal Std.) identification->quantification

Caption: Workflow for GC-MS Impurity Profiling.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing & Calculation weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer Setup (Calibrated Pulse, d1) transfer->instrument acquisition Data Acquisition instrument->acquisition processing Fourier Transform, Phase & Baseline Correction acquisition->processing integration Integrate Analyte & Internal Standard Peaks processing->integration calculation Calculate Absolute Purity integration->calculation

Caption: Workflow for qNMR Absolute Purity Determination.

Conclusion

The purity assessment of synthesized this compound can be effectively performed using HPLC, GC-MS, and qNMR, each offering distinct advantages. HPLC is a versatile and robust method for routine purity checks of this non-volatile compound. GC-MS provides high sensitivity for the detection and identification of volatile impurities. For the most accurate and precise determination of absolute purity without the need for a specific this compound reference standard, qNMR is the method of choice. The selection of the most appropriate technique will be guided by the specific requirements of the analysis, the nature of the expected impurities, and the available resources. For comprehensive characterization, a combination of these methods is often employed to gain a complete picture of the sample's purity profile.

References

comparative study of different synthetic routes to 4-Methoxycinnamyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and selective synthesis of key intermediates is paramount. 4-Methoxycinnamyl alcohol, a valuable building block, can be synthesized through various pathways. This guide provides a comparative analysis of the most common synthetic routes, focusing on experimental data and methodologies to aid in the selection of the most suitable protocol.

Comparison of Synthetic Routes

The primary methods for the synthesis of this compound involve the reduction of a carbonyl or carboxyl group from readily available precursors: 4-methoxycinnamaldehyde or 4-methoxycinnamic acid.

Synthetic Route Starting Material Reagent/Catalyst Reaction Conditions Yield Selectivity Advantages Disadvantages
Route 1: Reduction of Aldehyde 4-MethoxycinnamaldehydeSodium Borohydride (NaBH₄)Methanol, 0°C to rt, 2hHigh (Typical >90%)High for C=O reductionMild conditions, high yield, readily available reducing agent.Potential for 1,4-reduction is low but possible.
Route 2: Reduction of Aldehyde 4-MethoxycinnamaldehydeCatalytic Hydrogenation (e.g., Pt/SiO₂)H₂ gas, solvent (e.g., isopropanol), elevated temperature and pressureHigh (e.g., 98.8% conversion)Variable, can be optimized for C=O vs C=C reduction (e.g., 90% for COL)[1]Scalable, environmentally friendly solvent and hydrogen.Requires specialized equipment (hydrogenator), catalyst can be expensive, potential for over-reduction.
Route 3: Reduction of Aldehyde 4-MethoxycinnamaldehydeMeerwein-Ponndorf-Verley (MPV) ReductionAluminum isopropoxide, isopropanolGood to HighHighly selective for the carbonyl group[2][3][4]High chemoselectivity, cheap and environmentally friendly catalyst.[2][3]Reaction can be slow, requires distillation to drive equilibrium.
Route 4: Reduction of Carboxylic Acid 4-Methoxycinnamic AcidLithium Aluminum Hydride (LiAlH₄)Anhydrous THF, 0°C, 4hModerateModerate, side product from C=C bond reduction is a challenge.[5]Readily available starting material.Strong, non-selective reducing agent can also reduce the C=C double bond, requires strictly anhydrous conditions, difficult purification.[5]

Experimental Protocols

Route 1: Reduction of 4-Methoxycinnamaldehyde with Sodium Borohydride

Materials:

  • 4-Methoxycinnamaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-methoxycinnamaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel if necessary.

Route 4: Reduction of 4-Methoxycinnamic Acid with Lithium Aluminum Hydride

Materials:

  • 4-Methoxycinnamic Acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium sulfate (Na₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of LiAlH₄ (3.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an argon atmosphere, add a solution of 4-methoxycinnamic acid (1.0 eq) in anhydrous THF dropwise at 0°C.[5]

  • Stir the reaction mixture at 0°C for 4 hours.[5]

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, until a white granular precipitate forms.

  • Filter the precipitate through a pad of Celite and wash thoroughly with diethyl ether.

  • Combine the filtrate and washes, and dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification via column chromatography is often necessary to separate the desired this compound from the side product resulting from the reduction of the double bond.[5]

Synthetic Pathway Diagrams

Synthetic_Routes cluster_0 Route 1 & 2 & 3 cluster_1 Route 4 4-Methoxycinnamaldehyde 4-Methoxycinnamaldehyde 4-Methoxycinnamyl alcohol_1 This compound 4-Methoxycinnamaldehyde->4-Methoxycinnamyl alcohol_1 NaBH4 / MeOH or H2, Pt/SiO2 or Al(O-iPr)3, i-PrOH 4-Methoxycinnamic Acid 4-Methoxycinnamic Acid 4-Methoxycinnamyl alcohol_2 This compound 4-Methoxycinnamic Acid->4-Methoxycinnamyl alcohol_2 1. LiAlH4 / THF 2. H2O

Caption: Overview of synthetic routes to this compound.

Logical Workflow for Route Selection

Route_Selection start Start: Need to Synthesize This compound availability Check Starting Material Availability start->availability aldehyde 4-Methoxycinnamaldehyde Available? availability->aldehyde acid 4-Methoxycinnamic Acid Available? aldehyde->acid No route123 Choose between: - NaBH4 Reduction (mild, high yield) - Catalytic Hydrogenation (scalable) - MPV Reduction (highly selective) aldehyde->route123 Yes route4 Use LiAlH4 Reduction acid->route4 Yes end Synthesize Product acid->end No, source starting material route123->end considerations Considerations for Route 4: - Strict anhydrous conditions - Potential for over-reduction - Purification challenges route4->considerations considerations->end

Caption: Decision workflow for selecting a synthetic route.

Conclusion

The choice of synthetic route to this compound largely depends on the available starting material, desired scale, and equipment. For laboratory-scale synthesis with high yields and selectivity, the reduction of 4-methoxycinnamaldehyde with sodium borohydride is often the most practical and efficient method. For larger-scale industrial production, catalytic hydrogenation offers a scalable and greener alternative, provided the process is optimized to maintain selectivity. If high chemoselectivity is the primary concern and other reducible functional groups are present, the Meerwein-Ponndorf-Verley reduction is an excellent choice. The reduction of 4-methoxycinnamic acid with lithium aluminum hydride is a viable route but is hampered by the strong reducing nature of LiAlH₄, which can lead to side products and complicate purification.[5] Therefore, this route is generally less preferred unless 4-methoxycinnamic acid is the only available starting material.

References

Validating the Anti-inflammatory Effects of 4-Methoxycinnamyl Alcohol Derivatives in Cell Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the anti-inflammatory performance of a 4-Methoxycinnamyl alcohol derivative against other methoxyphenolic compounds, supported by experimental data from cellular models.

This guide provides a comparative analysis of the anti-inflammatory properties of 4-methoxycinnamyl p-coumarate (MCC), a derivative of this compound, and other methoxyphenolic compounds. The information is targeted towards researchers, scientists, and professionals in drug development, offering a concise summary of experimental data and methodologies to aid in the evaluation of these compounds for potential therapeutic applications.

Comparative Analysis of Anti-inflammatory Activity

Recent studies have highlighted the potential of 4-methoxycinnamyl p-coumarate (MCC), a bioactive phenylpropanoid, as a potent anti-inflammatory agent.[1] Its efficacy has been demonstrated in various cell models, including lipopolysaccharide (LPS)-induced BV2 microglial cells and tumor necrosis factor-alpha (TNF-α)-treated vascular endothelial cells.[1][2] This guide compares the anti-inflammatory effects of MCC with other methoxyphenolic compounds, providing a quantitative basis for evaluation.

Table 1: Inhibition of Pro-inflammatory Mediators by 4-Methoxycinnamyl p-Coumarate (MCC) in LPS-stimulated BV2 Microglial Cells

Pro-inflammatory MediatorMCC Concentration% Inhibition
Nitric Oxide (NO)10 µMSignificant reduction
Prostaglandin E2 (PGE2)10 µMSignificant reduction
Inducible Nitric Oxide Synthase (iNOS)10 µMSignificant inhibition of mRNA expression
Cyclooxygenase-2 (COX-2)10 µMSignificant inhibition of mRNA expression

Data synthesized from studies on LPS-induced BV2 microglial cells. "Significant reduction/inhibition" indicates a statistically significant effect as reported in the source literature.[2]

Table 2: Comparative IC50 Values of Various Methoxyphenolic Compounds in TNF-α-stimulated Human Airway Cells

CompoundIC50 (µM)
Diapocynin20.3
Resveratrol42.7
2-Methoxyhydroquinone64.3
Apocynin146.6
4-Amino-2-methoxyphenol410

IC50 values represent the concentration required to inhibit 50% of the inflammatory response (measured by a composite of cytokine expression) in TNF-α-stimulated human airway cells.[3][4]

Mechanisms of Action: Targeting Key Inflammatory Pathways

4-Methoxycinnamyl p-coumarate (MCC) exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Specifically, MCC has been shown to block the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2]

NF-κB Pathway Inhibition:

MCC suppresses the phosphorylation of IκBα and the NF-κB p65 subunit, which are critical steps for NF-κB activation.[2] By inhibiting these phosphorylation events, MCC prevents the nuclear translocation of the p65 subunit, thereby blocking the transcription of pro-inflammatory genes.[1][2]

MAPK Pathway Inhibition:

The compound also significantly reduces the phosphorylation of key kinases in the MAPK pathway, including extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK.[2] The MAPK pathway is a crucial regulator of cellular processes, including inflammation, and its inhibition contributes to the anti-inflammatory effects of MCC.

G Figure 1: Simplified Signaling Pathway of 4-Methoxycinnamyl p-Coumarate (MCC) Anti-inflammatory Action cluster_0 Inflammatory Stimulus (LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK activates IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_n NF-κB (p65/p50) (in nucleus) NFκB->NFκB_n translocates to MCC 4-Methoxycinnamyl p-Coumarate (MCC) MCC->MAPK inhibits phosphorylation MCC->IKK inhibits Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) NFκB_n->Genes activates

Figure 1: Simplified Signaling Pathway of MCC Anti-inflammatory Action.

Experimental Protocols

The following are generalized protocols for key experiments used to validate the anti-inflammatory effects of compounds like 4-Methoxycinnamyl p-coumarate in cell models.

Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophages or BV2 microglial cells are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., MCC) for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay):

  • After cell treatment, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:

  • Culture supernatants are collected after treatment.

  • The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are measured using specific ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for Protein Expression and Phosphorylation:

  • Lyse the treated cells and determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p-IκBα, p-ERK, p-JNK, p-p38, and their total forms) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

G Figure 2: General Experimental Workflow for Validating Anti-inflammatory Effects A Cell Culture (e.g., RAW 264.7) B Pre-treatment with Test Compound (e.g., 4-Methoxycinnamyl alcohol derivative) A->B C Inflammatory Stimulation (e.g., LPS) B->C D Sample Collection (Supernatant & Cell Lysate) C->D E Griess Assay (NO Production) D->E F ELISA (Cytokine Levels) D->F G Western Blot (Protein Expression & Phosphorylation) D->G H Data Analysis E->H F->H G->H

Figure 2: General Experimental Workflow.

Conclusion

The available data strongly suggest that 4-methoxycinnamyl p-coumarate, a derivative of this compound, is a promising anti-inflammatory agent. Its ability to inhibit the production of key pro-inflammatory mediators and to modulate the NF-κB and MAPK signaling pathways provides a solid foundation for its further investigation. When compared to other methoxyphenolic compounds, its potent activity at low micromolar concentrations in certain models is noteworthy. The experimental protocols outlined in this guide provide a framework for researchers to validate and expand upon these findings, facilitating the development of novel anti-inflammatory therapeutics.

References

Safety Operating Guide

Proper Disposal of 4-Methoxycinnamyl Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of 4-Methoxycinnamyl alcohol in a laboratory setting, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for this compound (CAS No. 53484-50-7), a compound utilized in various research applications.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large spills or in poorly ventilated spaces.

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound is to use a licensed professional waste disposal service.[1] Always handle the chemical in accordance with local, state, and federal regulations.

  • Segregation and Storage of Waste:

    • Do not mix this compound waste with other solvents or chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Preparing for Disposal:

    • Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Complete any necessary waste disposal forms as required by your institution.

  • Arranging for Professional Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Handling Spills:

    • In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.

    • Scoop the absorbed material into a designated hazardous waste container.

    • For large spills, evacuate the area and contact your institution's emergency response team.

Experimental Protocols

While specific experimental protocols involving this compound will vary depending on the research, the disposal procedures outlined above should be integrated into the clean-up phase of any experiment. Adherence to these steps is crucial for maintaining a safe laboratory environment.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: 4-Methoxycinnamyl Alcohol Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste into a Labeled, Sealed Container ppe->segregate store Store in a Cool, Dry, Well-Ventilated Area segregate->store contact_ehs Contact Institutional EHS or Licensed Disposal Company store->contact_ehs provide_sds Provide Safety Data Sheet (SDS) to Disposal Company contact_ehs->provide_sds end End: Compliant Disposal provide_sds->end

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the manufacturer's Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety office. Always prioritize safety and adhere to all applicable regulations.

References

Personal protective equipment for handling 4-Methoxycinnamyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific handling and disposal of 4-Methoxycinnamyl alcohol (CAS: 53484-50-7) is limited. This guide is based on available safety data for this compound and related chemical structures. It is imperative to consult the official Safety Data Sheet (SDS) provided by your supplier and to conduct a thorough risk assessment before handling this chemical. The absence of a comprehensive SDS necessitates a cautious approach, adhering to the highest safety standards.

Immediate Safety and Logistical Information

This document provides crucial guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for this compound, designed for researchers, scientists, and professionals in drug development.

Personal Protective Equipment (PPE)

Given that this compound is known to cause serious eye damage and is toxic to aquatic life with long-lasting effects, a stringent PPE protocol is mandatory. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transfer Chemical safety goggles or a face shieldNitrile or neoprene glovesLaboratory coatRecommended to handle in a fume hood. If not possible, a NIOSH-approved respirator with an organic vapor cartridge is advised.
Preparing Solutions Chemical safety goggles or a face shieldNitrile or neoprene glovesLaboratory coatWork should be conducted in a chemical fume hood.
Running Reactions Chemical safety goggles or a face shieldNitrile or neoprene glovesLaboratory coatReactions should be performed within a chemical fume hood.
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron or coverallsA NIOSH-approved respirator with an organic vapor cartridge is required.

Experimental Protocols: A Step-by-Step Guide to Safe Handling

A systematic approach is vital to ensure safety when working with this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.

Handling and Use
  • Work Area Preparation: Ensure that a safety shower and eyewash station are readily accessible. All work with this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Donning PPE: Before handling the chemical, put on the appropriate PPE as detailed in the table above.

  • Weighing: To prevent the generation of dust, weigh the solid material carefully. A laboratory balance inside a fume hood or a ventilated balance enclosure is recommended.

  • Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Operational and Disposal Plans

Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.

Spill Cleanup
  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully sweep or scoop up the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal
  • Chemical Waste: All waste containing this compound must be disposed of as hazardous waste. Do not dispose of it down the drain.

  • Contaminated Materials: Any materials that have come into contact with the chemical, including gloves, lab coats, and absorbent materials, must be collected in a sealed, labeled hazardous waste container.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company in accordance with local, state, and federal regulations.

Visualizing Safe Handling and Emergency Response

The following flowchart illustrates the key decision points and procedural steps for safely handling this compound and responding to emergencies.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling Operations cluster_post Post-Handling cluster_emergency Emergency Response start Start: Handling This compound risk_assessment Conduct Risk Assessment & Review SDS start->risk_assessment ppe_check Gather & Inspect Required PPE risk_assessment->ppe_check fume_hood_check Verify Fume Hood Functionality ppe_check->fume_hood_check emergency_prep Ensure Access to Eyewash & Safety Shower fume_hood_check->emergency_prep weighing Weighing in Fume Hood emergency_prep->weighing solution_prep Preparing Solutions in Fume Hood weighing->solution_prep reaction Running Reaction in Fume Hood solution_prep->reaction decontamination Decontaminate Work Area reaction->decontamination spill Spill Occurs reaction->spill Potential Incident exposure Exposure Occurs reaction->exposure waste_disposal Dispose of Waste (Chemical & Contaminated PPE) decontamination->waste_disposal end End waste_disposal->end spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup first_aid Administer First Aid (Eye, Skin, Inhalation) exposure->first_aid seek_medical Seek Immediate Medical Attention first_aid->seek_medical

Caption: Workflow for safe handling and emergency response for this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxycinnamyl alcohol
Reactant of Route 2
4-Methoxycinnamyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.